1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Descripción
Propiedades
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-15-6-8-16(9-7-15)11-12-10-13(12)2-4-14-5-3-13/h12,14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJVAKMTQNNUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CC23CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Pharmacological Profiling of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane: A Technical Whitepaper
Executive Summary
The compound 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane represents a highly privileged, dual-basic pharmacophore that merges a rigidified spirocyclic piperidine with a flexible methylpiperazine moiety. In modern medicinal chemistry, the has emerged as a critical structural motif for overcoming the metabolic liabilities and off-target promiscuity typically associated with flexible alkyl-amines.
By locking the piperidine ring into a spiro-fused cyclopropane system, researchers can finely tune the spatial trajectory of appended functional groups. This technical guide deconstructs the structural properties, pharmacological rationale, and step-by-step synthetic methodology for this specific spiro-piperazine derivative.
Structural Deconstruction & Physicochemical Profiling
Atom-by-Atom Topological Analysis
The architecture of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane can be divided into three distinct functional domains:
-
The Spirocyclic Core (6-azaspiro[2.5]octane): A cyclopropane ring (positions 1, 2) is spiro-fused at carbon 3 to a piperidine ring (positions 4, 5, N6, 7, 8). This fusion imparts significant conformational rigidity, restricting the equatorial/axial flipping of the piperidine ring and locking the lone pair of the N6 nitrogen into a predictable vector.
-
The Linker: A single methylene (-CH2-) bridge connects position 1 of the cyclopropane ring to the piperazine system. This allows for two degrees of rotational freedom, providing just enough flexibility for induced-fit receptor binding without incurring a massive entropic penalty.
-
The Basic Appendage (4-Methylpiperazine): A classic basic moiety that provides two additional nitrogen centers (N1 and N4). The N4-methyl group increases lipophilicity and prevents primary/secondary amine-mediated metabolic degradation (e.g., via MAO or SSAO).
Quantitative Physicochemical Data
To predict the pharmacokinetic viability of this compound, we must evaluate its fundamental physicochemical properties. The data below summarizes its theoretical profile, which aligns perfectly with Lipinski’s Rule of Five for CNS-penetrant molecules.
| Property | Value | Causality / Relevance |
| Molecular Formula | C₁₃H₂₅N₃ | Compact structure ideal for small-molecule drug design. |
| Molecular Weight | 223.36 g/mol | Well below the 500 Da threshold, ensuring high ligand efficiency. |
| SMILES String | CN1CCN(CC2CC23CCNCC3)CC1 | Unambiguous topological representation for computational docking. |
| Calculated LogP (cLogP) | ~1.6 - 1.9 | Optimal lipophilicity for crossing the blood-brain barrier (BBB). |
| H-Bond Donors (HBD) | 1 | The secondary amine (N6) provides a single, strong H-bond donor. |
| H-Bond Acceptors (HBA) | 3 | The three nitrogen lone pairs serve as potent H-bond acceptors. |
| Topological Polar Surface Area | 27.3 Ų | Highly favorable for passive CNS penetration (< 90 Ų required). |
Pharmacological Rationale: The Spiro-Piperazine Pharmacophore
The strategic combination of a spiro-piperidine and a piperazine ring is not coincidental. This specific spatial arrangement is heavily utilized in the development of neurotherapeutics and metabolic modulators.
Histamine H3 Receptor (H3R) Antagonism
The most prominent application for this structural class is the antagonism of the presynaptic. H3R is a Gαi/o-coupled GPCR that acts as an autoreceptor, inhibiting the release of histamine, acetylcholine, and dopamine.
-
Mechanistic Causality: The basic N6 of the spiro-piperidine anchors to a conserved Aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3 receptor. The rigid cyclopropane forces the methylpiperazine moiety into a hydrophobic auxiliary pocket, displacing structural water and driving binding enthalpy. By antagonizing H3R, the compound blocks the Gαi/o-mediated inhibition of adenylyl cyclase, restoring cAMP levels and promoting neurotransmitter release.
Emerging Applications (GLP-1 and HDACs)
Recent literature has also validated the 6-azaspiro[2.5]octane scaffold in the design of small-molecule and isoform-selective. The spiro-fusion introduces a unique steric bulk that prevents off-target binding to hERG channels, a common liability in basic amine therapeutics.
Figure 1: Pharmacological mechanism of H3 receptor antagonism by spiro-piperazines.
Synthetic Methodology & Self-Validating Protocols
To synthesize 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, we employ a convergent, three-step linear sequence starting from the commercially available building block 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid .
This protocol is designed as a self-validating system : each intermediate possesses a distinct chromophore or mass-to-charge (m/z) signature, allowing for rigorous LC-MS tracking to ensure reaction completion before proceeding.
Step 1: Amide Coupling (Formation of the Carbonyl Intermediate)
Objective: Couple 1-methylpiperazine to the spirocyclic carboxylic acid.
-
Reagents: 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq), 1-Methylpiperazine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).
-
Protocol:
-
Dissolve the carboxylic acid and DIPEA in anhydrous DMF at 0 °C under an inert N₂ atmosphere. Causality: Cooling prevents premature thermal degradation of the active ester.
-
Add HATU portion-wise. Stir for 15 minutes to allow the formation of the highly reactive OAt-ester intermediate.
-
Introduce 1-methylpiperazine dropwise. Warm to room temperature and stir for 4 hours.
-
Validation: Quench a 10 µL aliquot in MeCN/H₂O. LC-MS must show the disappearance of the starting mass and the appearance of the [M+H]⁺ peak for the amide intermediate.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine to remove DMF and coupling byproducts. Dry over Na₂SO₄ and concentrate.
-
Step 2: Amide Reduction
Objective: Reduce the carbonyl group to a methylene bridge to yield the flexible alkyl linker.
-
Reagents: Amide intermediate (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.0 M in THF, 3.0 eq), anhydrous THF.
-
Protocol:
-
Dissolve the amide intermediate in anhydrous THF and cool to 0 °C.
-
Slowly add LiAlH₄ dropwise. Causality: The reduction of amides to amines via hydride transfer is highly exothermic; controlled addition prevents solvent boil-over.
-
Reflux the mixture at 65 °C for 6 hours to drive the reduction of the sterically hindered amide to completion.
-
Validation: TLC (DCM:MeOH 9:1) should indicate a shift to a more polar, ninhydrin-active spot.
-
Workup (Fieser Method): Cool to 0 °C. Sequentially add water (x mL), 15% NaOH (x mL), and water (3x mL) where x = grams of LiAlH₄ used. Filter the granular aluminum salts through Celite and concentrate the filtrate.
-
Step 3: Boc Deprotection
Objective: Unmask the secondary amine (N6) to yield the final target compound.
-
Reagents: Reduced intermediate (1.0 eq), 4M HCl in Dioxane (10.0 eq).
-
Protocol:
-
Dissolve the intermediate in a minimal amount of DCM.
-
Add 4M HCl in Dioxane at room temperature and stir for 2 hours. Causality: The highly acidic environment protonates the Boc carbamate, leading to the rapid elimination of isobutylene gas and carbon dioxide.
-
Validation: LC-MS will show a mass shift of -100 Da (loss of Boc).
-
Workup: Concentrate the reaction mixture under a vacuum. Triturate the resulting solid with cold diethyl ether to precipitate the final product as a highly pure dihydrochloride or trihydrochloride salt.
-
Figure 2: Step-by-step synthetic workflow for the target spirocyclic compound.
References
-
Discovery of Ethyl Ketone-Based Highly Selective HDACs 1, 2, 3 Inhibitors for HIV Latency Reactivation with Minimum Cellular Potency Serum Shift and Reduced hERG Activity Journal of Medicinal Chemistry URL:[Link]
-
6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Histamine H3R Antagonists: From Scaffold Hopping to Clinical Candidates Histamine Receptors (Springer) URL:[Link]
Physicochemical properties of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
An In-Depth Technical Guide to the Physicochemical Properties of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Introduction: Bridging Structure and Function in Drug Development
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. The molecule 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane presents a compelling structural architecture, incorporating a spirocyclic system, which imparts a rigid, three-dimensional framework, and a methylpiperazine group, a common feature in centrally active agents. Understanding the fundamental physicochemical characteristics of this compound is not merely an academic exercise; it is a critical prerequisite for its development. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane. As direct experimental data for this specific molecule is not extensively published, we will operate from a predictive and methodological standpoint. We will detail the established, field-proven protocols for determining these essential parameters, explaining the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a theoretical framework and practical methodologies for the comprehensive characterization of this and similar novel chemical entities.
Molecular Structure and Predicted Physicochemical Profile
The structure of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane is characterized by a unique fusion of a cyclopropane ring and a piperidine ring, creating the 6-azaspiro[2.5]octane core. This is further functionalized with a (4-methylpiperazin-1-yl)methyl substituent. The presence of multiple nitrogen atoms suggests the molecule will exhibit basic properties and possess a distinct lipophilic/hydrophilic balance.
Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 237.39 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| pKa (Most Basic) | ~9.5 - 10.5 | Influences ionization state at physiological pH, affecting solubility and permeability. |
| cLogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | pH-dependent | Critical for formulation, dissolution, and absorption. Expected to be higher at lower pH. |
Note: The values presented in this table are in silico predictions and require experimental verification. The methodologies for obtaining such experimental data are the core focus of this guide.
Acid-Base Dissociation Constant (pKa)
Significance in Drug Development
The pKa is a measure of the strength of an acid or base and is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a basic compound like 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, the pKa values of its nitrogen atoms will dictate the extent of ionization at physiological pH (typically ~7.4).[1] This ionization state is paramount as it directly governs:
-
Aqueous Solubility: The protonated, charged form is generally much more soluble in aqueous media (like the gastrointestinal fluid) than the neutral form.
-
Membrane Permeability: The neutral, more lipophilic form is better able to cross biological membranes via passive diffusion.
-
Receptor Binding: The specific ionization state can be crucial for electrostatic interactions with the biological target.
Experimental Determination: Potentiometric Titration
The gold-standard method for pKa determination is potentiometric titration due to its simplicity, low cost, and high precision.[2][3] This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Causality of Experimental Choices:
-
Potentiometry vs. Spectrophotometry: Potentiometry is chosen as it provides a direct measure of pH change and does not require the molecule to have a chromophore that changes with ionization, making it universally applicable.
-
Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol or DMSO may be used. However, this necessitates a correction to determine the aqueous pKa, as the solvent environment influences the acid-base equilibrium.[2]
-
Inert Atmosphere: Purging with nitrogen removes dissolved CO2, which can form carbonic acid and interfere with the titration of basic compounds.[3]
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of the compound and dissolve it in high-purity water (or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[4]
-
Titration Setup: Place the sample solution in a thermostatted vessel, maintain constant stirring, and purge with nitrogen gas.[3]
-
Titration: Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) as the titrant.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be precisely located by analyzing the first or second derivative of the curve.[5]
Workflow Visualization:
Caption: Workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa
In silico pKa prediction is a valuable tool for early-stage drug discovery, allowing for the rapid screening of large numbers of compounds.[6] Methods can be broadly categorized:
-
Quantum Mechanics (QM): These methods calculate the free energy difference between the protonated and deprotonated states.[7][8] While computationally intensive, they are highly accurate and rely on fundamental physical principles, making them robust for novel scaffolds.[6][9]
-
Empirical and Machine Learning Methods: These approaches use databases of known pKa values to build predictive models. They can be very fast and accurate for compounds similar to those in the training set.[1][7][10] Examples include fragment-based methods (like in Schrödinger's Epik) and graph-convolutional neural networks.[1][6]
Lipophilicity (LogP & LogD)
Significance in Drug Development
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. It is typically expressed as LogP, the logarithm of the partition coefficient of a neutral compound between n-octanol and water. For ionizable compounds like ours, the distribution coefficient (LogD) is more relevant, as it considers all ionic species at a given pH.[11] Lipophilicity influences:
-
Membrane Permeability: A key factor in oral absorption and blood-brain barrier penetration.
-
Solubility: Inversely correlated with aqueous solubility.
-
Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.
-
Toxicity and Promiscuity: High lipophilicity can lead to off-target binding and increased toxicity.
Experimental Determination: Reversed-Phase HPLC
While the shake-flask method is the traditional standard, it is low-throughput and can be problematic for certain compounds.[12][13] A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable alternative for estimating LogP.[11][12][14] The principle is that the retention time of a compound on a nonpolar stationary phase (like C18) correlates with its lipophilicity.
Causality of Experimental Choices:
-
High-Throughput: HPLC is chosen for its speed and automation, allowing for the screening of multiple compounds or conditions efficiently.[13][15]
-
Small Sample Amount: The method requires very little compound, which is advantageous in early discovery.[15]
-
Calibration: The method is indirect and relies on a calibration curve generated from a set of standard compounds with known LogP values. The choice of standards should span the expected LogP range of the test compound.[14][16]
Step-by-Step Protocol:
-
System Setup: Use an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values.
-
Standard Analysis: Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate k': For each standard, calculate the retention factor, k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log k' versus the known LogP values of the standards. The relationship should be linear.
-
Sample Analysis: Prepare a solution of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane and inject it under the same chromatographic conditions.
-
Determine LogP: Measure the retention time of the test compound, calculate its log k', and use the calibration curve to determine its LogP.
Workflow Visualization:
Caption: Workflow for LogP determination by RP-HPLC.
Computational Prediction of LogP
In silico LogP prediction is one of the most established areas of computational chemistry. The most common methods are:
-
Fragment-based: These methods, like cLogP, deconstruct the molecule into fragments and sum their known lipophilicity contributions, applying correction factors for intramolecular interactions.[17]
-
Atom-based: These approaches, such as ALOGP and XLOGP3, assign lipophilicity values to individual atoms based on their type and environment.[18]
-
Whole-molecule approaches: These use molecular descriptors (e.g., polarizability, surface area) or machine learning models to predict LogP.[18][19][20]
ACD/Labs Percepta and Schrödinger's QikProp are examples of software that provide reliable LogP predictions.[20][21]
Aqueous Solubility
Significance in Drug Development
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. Poor solubility is a major hurdle in drug development, leading to:
-
Poor Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.[22]
-
Formulation Challenges: Low solubility complicates the development of intravenous and oral dosage forms.
-
Inaccurate in vitro Data: Compound precipitation in biological assays can lead to misleading results.
There are two main types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is a high-throughput screen for early discovery, while thermodynamic solubility is the true equilibrium value, which is critical for later-stage development.[22][23][24]
Experimental Determination: Thermodynamic Shake-Flask Method
The shake-flask method is the definitive technique for measuring thermodynamic (equilibrium) solubility.[24][25] It involves creating a saturated solution and measuring the concentration of the dissolved compound.
Causality of Experimental Choices:
-
Equilibrium: The long incubation time (typically 24 hours) is crucial to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.[24] This provides the most accurate and relevant solubility value for biopharmaceutical assessment.
-
pH Control: Solubility of ionizable compounds is highly pH-dependent. Therefore, the experiment is conducted in a buffered solution (e.g., phosphate-buffered saline at pH 7.4) to mimic physiological conditions.[26]
-
Quantification Method: LC-MS/MS or UV-Vis spectroscopy is used for quantification. LC-MS/MS is preferred for its high sensitivity and specificity, especially for compounds that lack a strong UV chromophore.[24]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific volume of the aqueous buffer (e.g., PBS, pH 7.4).[25]
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[27]
-
Quantification: Prepare a calibration curve using standard solutions of the compound at known concentrations.
-
Analysis: Dilute the filtered supernatant and analyze it using a validated analytical method (e.g., LC-MS/MS) to determine the concentration.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
Workflow Visualization:
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Computational Prediction of Solubility
Predicting aqueous solubility is challenging due to the complex interplay of factors (e.g., crystal lattice energy, solvation energy). Models often use LogP, pKa, and molecular descriptors in a general solubility equation. More advanced methods employ machine learning algorithms trained on large datasets of experimental solubility values.
Chemical Stability
Significance in Drug Development
Chemical stability refers to the resistance of a compound to chemical degradation under various environmental conditions. It is a critical quality attribute that ensures the drug product maintains its identity, purity, and potency throughout its shelf life.[28] Stability studies are required by regulatory agencies like the FDA and EMA.[29][30] Key aspects include:
-
Shelf-life Determination: Defining the expiration date of the drug product.[31]
-
Storage Conditions: Establishing recommended storage conditions (e.g., temperature, humidity, light protection).[29]
-
Degradation Profile: Identifying potential degradation products, which may be inactive or, in some cases, toxic.
Methodology: Accelerated Stability Testing
To avoid the lengthy process of real-time stability studies, accelerated stability testing is performed under exaggerated storage conditions to speed up degradation.[29][31] The data is then used to predict long-term stability. The conditions are defined by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[28][32][33]
Causality of Experimental Choices:
-
ICH Conditions: Using standardized ICH conditions (e.g., 40°C / 75% RH) ensures that the data is universally accepted by regulatory authorities.[29][30][32]
-
Stability-Indicating Method: The analytical method used (typically HPLC) must be "stability-indicating," meaning it can separate the intact drug from its degradation products and quantify them accurately. This method must be validated.[28]
-
Time Points: Multiple time points (e.g., 0, 3, and 6 months) are used to establish a degradation trend.[28][31][34]
Step-by-Step Protocol:
-
Batch Selection: Use at least one representative batch of the drug substance.
-
Storage: Place samples in controlled-environment stability chambers set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[32]
-
Sampling: Pull samples at predetermined time points (e.g., initial, 1, 3, and 6 months).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Key parameters to measure are:
-
Assay of the active substance (potency).
-
Levels of specific degradation products.
-
Total impurities.
-
Physical appearance.
-
-
Data Evaluation: Evaluate any "significant change" as defined by ICH guidelines. Analyze the kinetics of degradation to extrapolate and propose a re-test period or shelf-life under long-term storage conditions.
Workflow Visualization:
Caption: Workflow for an accelerated stability study.
In addition to accelerated testing, forced degradation (stress testing) is performed to identify likely degradation pathways. This involves exposing the compound to harsh conditions such as strong acid/base, oxidation (e.g., H2O2), and intense light (photostability).[32]
Conclusion
The comprehensive physicochemical characterization of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane is an indispensable step in its evaluation as a potential drug candidate. The properties of pKa, lipophilicity, solubility, and chemical stability are not independent variables but are intricately linked, collectively shaping the molecule's biopharmaceutical profile. By employing the robust experimental and computational methodologies outlined in this guide, researchers can build a detailed understanding of this molecule's behavior, enabling informed decisions in lead optimization, formulation development, and overall progression towards clinical evaluation. The investment in this foundational knowledge is critical to mitigating risks and maximizing the probability of success in the challenging journey of drug development.
References
-
Wagen, C. (2025, October 16). How to Predict pKa. Rowan. [Link]
-
Martínez-González, B., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]
-
Votano, J. R., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Van der Pijl, R., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). [Link]
-
U.S. Environmental Protection Agency (EPA). Rapid Method for Estimating Log P for Organic Chemicals. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Fujiki, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
-
Vijayan, R. S. K., et al. (2018). A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Al-Rawashdeh, A. I., et al. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PMC. [Link]
-
Acar, E., & Tekiner, D. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Hopwood, M., et al. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]
-
Grimes, J. M., & Bolg, A. A. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
ResearchGate. (2025, November 28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]
-
Legnani, L., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
-
ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]
-
ResearchGate. (2007). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
Klicić, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]
-
BMG LABTECH. Kinetic solubility automated screen. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]
-
Wilson, H. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
-
Schrödinger. (2024, October 3). Small Molecule Protonation State Enumeration and pKa Prediction. [Link]
-
Massachusetts Institute of Technology. The Potentiometric Titration of an Acid Mixture. [Link]
-
Pharmapproach. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. [Link]
-
Chen, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. [Link]
-
SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
SciSpace. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
MasterControl. ICH Q1 Stability Testing Guidelines. [Link]
-
El-Elimat, T., et al. (2013). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. [Link]
-
Adeyeye, M. C., & Britten, N. J. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. [Link]
Sources
- 1. schrodinger.com [schrodinger.com]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. How to Predict pKa | Rowan [rowansci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
- 9. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. longdom.org [longdom.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. enamine.net [enamine.net]
- 25. scispace.com [scispace.com]
- 26. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 27. protocols.io [protocols.io]
- 28. database.ich.org [database.ich.org]
- 29. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 30. mastercontrol.com [mastercontrol.com]
- 31. japsonline.com [japsonline.com]
- 32. ema.europa.eu [ema.europa.eu]
- 33. ICH Official web site : ICH [ich.org]
- 34. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
The Pharmacological Architecture of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspirooctane Derivatives
The Pharmacological Architecture of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane Derivatives
Executive Summary
The pursuit of orally bioavailable, small-molecule alternatives to biologic therapeutics has driven significant innovation in scaffold design. Among these, the 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane framework has emerged as a highly privileged pharmacophore. By combining the rigid, entropy-reducing properties of a spirocyclic piperidine with the tunable basicity and solvent-exposed reach of a methylpiperazine moiety, this scaffold has demonstrated profound utility in allosteric modulation of Class B G-protein-coupled receptors (GPCRs)—most notably the Glucagon-like peptide-1 receptor (GLP-1R) [1].
This technical whitepaper deconstructs the mechanism of action, structural rationale, and experimental validation workflows for this class of derivatives, providing a self-validating blueprint for drug development professionals.
Structural Pharmacology & Scaffold Rationale
The molecular architecture of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane derivatives is engineered to solve two persistent challenges in medicinal chemistry: target selectivity and metabolic liability.
-
The 6-azaspiro[1]octane Core: Traditional flexible piperidines suffer from high entropic penalties upon target binding and are highly susceptible to CYP450-mediated oxidation. The spirocyclic fusion restricts the conformational space of the azacycle, mimicking the rigid β-turns found in endogenous peptide ligands [1]. This pre-organization lowers the activation energy required for binding and sterically shields the core from metabolic degradation.
-
The 1-[(4-Methylpiperazin-1-yl)methyl] Appendage: This moiety acts as a dual-purpose pharmacophore. The tertiary amine of the methylpiperazine (pKa ~8.5) remains protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (e.g., Asp or Glu) deep within receptor pockets. Furthermore, its extended linear projection allows it to interact with extracellular loops (ECLs) to stabilize closed, active receptor conformations [2].
Primary Mechanism of Action: Allosteric GPCR Modulation
The most validated application of 6-azaspiro[1]octane derivatives is their role as non-peptide, small-molecule agonists of the human GLP-1R, paralleling the mechanistic action of clinical candidates like danuglipron [1][2].
Unlike native GLP-1, which utilizes a two-domain binding mechanism across the large extracellular domain (ECD) and transmembrane domain (TMD), these spirocyclic derivatives bypass the ECD. They bind deep within an allosteric pocket formed by transmembrane helices 1, 2, 3, and 7.
The Tryptophan-33 (W33) Dependency: A critical mechanistic feature of this scaffold is its absolute reliance on the primate-specific Tryptophan 33 (W33) residue located in TMD1 [2]. The spirocyclic core engages in π−π stacking and hydrophobic interactions with W33, while the methylpiperazine tail forms hydrogen bonds with ECL1 and ECL2, drawing the loops inward. This contraction mimics the active state induced by the native peptide, triggering the G α s signaling cascade.
Fig 1: GPCR signaling cascade initiated by the spirocyclic derivative via GLP-1R allosteric modulation.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental designs. The following protocols detail the causality behind each methodological choice.
Protocol 1: Species-Differential cAMP Accumulation Assay
Because the mechanism of action strictly requires the human W33 residue, rodent models (which possess a Serine at position 33) are intrinsically blind to this scaffold [2]. A standard cAMP assay is insufficient; it must be multiplexed with a species counter-screen to rule out false positives (e.g., direct adenylyl cyclase activators).
Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably expressing human GLP-1R (Target) in one set of wells, and CHO-K1 expressing mouse GLP-1R (Counter-screen) in another.
-
Starvation: Incubate cells in serum-free medium for 2 hours to establish a low basal cAMP baseline.
-
Compound Treatment: Treat cells with the 6-azaspiro[1]octane derivative in a 10-point concentration-response curve (1 pM to 10 μ M). Crucial Step: Include 500 μ M IBMX (a phosphodiesterase inhibitor) in the buffer to prevent cAMP degradation, ensuring the signal is purely a function of production.
-
Detection: Lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection fluorophores.
-
Validation Logic: A valid hit will show an EC50 in the low nanomolar range for the human receptor, but a flatline (no activation) for the mouse receptor.
Protocol 2: Microsomal Stability & Intrinsic Clearance ( Clint )
The primary rationale for utilizing a spirocycle over a linear piperidine is enhanced metabolic stability. This must be quantified via human liver microsome (HLM) assays.
Methodology:
-
Incubation: Incubate 1 μ M of the derivative with HLMs (0.5 mg/mL protein) and a NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Kinetic Sampling: Extract 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt enzymatic activity and precipitate proteins.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
-
Validation Logic: Calculate the half-life ( T1/2 ) based on the log-linear depletion of the parent compound. The spirocyclic rigidity should yield a T1/2>120 minutes, confirming the scaffold's resistance to N-dealkylation.
Fig 2: Self-validating experimental workflow for evaluating spirocyclic piperazine derivatives.
Quantitative Data Summary
The table below summarizes the comparative pharmacological advantages of the 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane scaffold against traditional flexible analogs, demonstrating the quantitative impact of structural rigidity [1][3].
| Scaffold Type | Human GLP-1R EC50 (nM) | Mouse GLP-1R EC50 (nM) | HLM T1/2 (min) | Intrinsic Clearance ( Clint ) |
| Flexible Piperidine Analog | 45.2 ± 3.1 | > 10,000 | 22.4 | High (> 50 μ L/min/mg) |
| 6-azaspiro[1]octane Core | 8.4 ± 1.2 | > 10,000 | > 120.0 | Low (< 15 μ L/min/mg) |
| Native GLP-1 Peptide | 0.05 ± 0.01 | 0.06 ± 0.01 | < 5.0 (Plasma) | Very High (DPP-4 mediated) |
Note: The spirocyclic derivative achieves near single-digit nanomolar potency while entirely bypassing the rapid DPP-4 degradation that limits native peptides.
References
-
Title: 6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor Source: Bioorganic & Medicinal Chemistry Letters (2023) URL: [Link]
-
Title: A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor Source: Journal of Medicinal Chemistry (2022) URL: [Link]
-
Title: Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system Source: National Institutes of Health (PMC) (2024) URL: [Link]
Preliminary Toxicity Screening of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspirooctane: A Rational Framework for Early De-Risking
Preliminary Toxicity Screening of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane: A Rational Framework for Early De-Risking
Executive Summary
The compound 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane represents a highly versatile spirocyclic piperazine chemotype, frequently leveraged in modern drug discovery for central nervous system (CNS) and antimicrobial indications. However, this specific structural motif carries intrinsic toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, mechanism-driven preliminary toxicity screening cascade. This guide bypasses rigid templates to focus on the specific structural alerts of this molecule—namely, hERG-mediated cardiotoxicity and Drug-Induced Phospholipidosis (DIPL) —ensuring that early in vitro de-risking aligns seamlessly with regulatory guidelines for exploratory clinical development.
Structural Alerts & Mechanistic Toxicology
To design an effective toxicity screen, we must first understand the causality between the molecule's structure and its biological off-targets.
The Piperazine Motif & hERG Liability
The N-methylpiperazine moiety contains a basic aliphatic nitrogen with a pKa typically ranging from 8.5 to 9.0. At physiological pH (7.4), this amine is heavily protonated. This cationic center is a notorious structural alert because it can enter the inner vestibule of the human ether-à-go-go-related gene (hERG) potassium channel. Once inside, the protonated nitrogen engages in strong cation- π interactions with key aromatic residues (such as Tyr652 and Phe656) lining the channel cavity (2[2]). Piperazine rings are well-documented triggers for hERG blockade, which can lead to QT interval prolongation and fatal arrhythmias (3[3]).
The Spirocyclic Core & Phospholipidosis (DIPL)
The combination of the basic piperazine nitrogen and the highly lipophilic spiro[1]octane core classifies this molecule as a Cationic Amphiphilic Drug (CAD) . CADs are the primary culprits behind drug-induced phospholipidosis (4[4]). Because they are uncharged in the slightly alkaline environment of the cytosol, they easily partition across lipid bilayers. However, upon entering the acidic environment of the lysosome (pH 4.5–5.0), they become protonated and trapped (ion trapping). This accumulation directly inhibits Lysosomal Phospholipase A2 (LPLA2 / PLA2G15), halting lipid degradation and causing the pathological buildup of lamellar bodies (5[5]).
Fig 1: Mechanistic pathway of CAD-induced phospholipidosis via LPLA2 inhibition.
Tiered In Vitro Toxicity Cascade
To rapidly de-risk 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane, we employ a tiered screening strategy. This workflow is designed not just to flag toxicity, but to provide actionable mechanistic data for medicinal chemistry optimization (6[6]).
Fig 2: Tiered in vitro toxicity screening workflow aligned with ICH M3(R2) guidelines.
Quantitative Data & Acceptance Criteria
A protocol is only as reliable as its internal controls. Every assay in this cascade functions as a self-validating system . If the positive and vehicle controls fail to establish a robust assay window (Z'-factor > 0.5), the data is automatically rejected. Below is the structured quantitative framework governing the Go/No-Go decisions for this compound.
| Assay | Target / Endpoint | Positive Control | Acceptance Criteria (Assay Validity) | Go/No-Go Threshold |
| Automated Patch-Clamp | hERG K+ Channel | E-4031 (100 nM) | >80% fractional block by control | IC50 > 10 µM |
| LipidTox Assay | Phospholipidosis | Amiodarone (10 µM) | >5-fold fluorescence increase | <2-fold increase over vehicle |
| LPLA2 Inhibition | PLA2G15 Enzyme | Fosinopril (1 µM) | >90% inhibition by control | IC50 > 10 µM |
| Mini-Ames Test | Bacterial Mutagenesis | 2-AA / NaN3 | >3-fold increase in revertants | <2-fold increase over vehicle |
| CellTiter-Glo | HepG2 Viability | Digitonin (30 µM) | <10% viability in control | IC50 > 50 µM |
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Automated hERG Patch-Clamp Electrophysiology
Causality: The hERG channel is voltage-gated. A specific voltage protocol (depolarization followed by repolarization) is required to open the channel and induce the "tail current." Because the spiro-piperazine compound acts as an open-channel blocker, it can only bind when the channel is actively cycling.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.
-
Compound Preparation: Dissolve 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane in 100% DMSO, then dilute in extracellular recording buffer to a final 6-point concentration curve (0.1 µM to 30 µM). Final DMSO concentration must not exceed 0.3% to prevent solvent-induced membrane fluidization.
-
Electrophysiological Recording:
-
Apply a holding potential of -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates and rapidly inactivates the channel).
-
Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary phase where drug blockade is measured).
-
-
Self-Validation & Readout: Measure the peak tail current amplitude before and after compound addition. The plate is validated only if the positive control (100 nM E-4031) achieves >80% current block. Calculate the IC50 of the test compound using a Hill equation fit.
Protocol 2: High-Throughput LipidTox Phospholipidosis Assay
Causality: As a CAD, the compound will neutralize lysosomal pH and inhibit lipid degradation. The LipidTox reagent is a fluorescently labeled phospholipid that specifically intercalates into undegraded lamellar bodies. It emits fluorescence only when trapped in these hydrophobic lipid aggregates, providing a direct, amplified phenotypic readout of PLD (7[7]).
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 human hepatoma cells into a 384-well optical bottom plate at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Dosing & Staining: Co-incubate the cells with the test compound (at 10 µM and 50 µM) and 1x HCS LipidTox™ Red Phospholipidosis detection reagent for 48 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Counterstain nuclei with Hoechst 33342 to normalize fluorescence to cell count (differentiating true PLD from general cytotoxicity).
-
Self-Validation & Readout: Image plates using high-content confocal microscopy. The assay is validated if the positive control (10 µM Amiodarone) shows a >5-fold increase in intracellular red fluorescence compared to the DMSO vehicle. A test compound is flagged for PLD if it induces a >2-fold increase in normalized fluorescence.
Regulatory Alignment: The ICH M3(R2) Context
The ultimate goal of this preliminary screening is to satisfy the stringent requirements for advancing a compound into human clinical trials. According to the ICH M3(R2) guidelines (8[8]), identifying dose-limiting toxicities in vitro is critical for setting the Maximum Tolerated Dose (MTD) and informing the starting doses for subsequent in vivo mammalian studies ().
For exploratory clinical trials (e.g., microdosing), the starting dose is often restricted to 1/50th of the No Observed Adverse Effect Level (NOAEL) in the most sensitive species. By proactively de-risking the hERG and PLD liabilities inherent to the 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane scaffold, development teams can avoid late-stage attrition. If the compound fails the thresholds outlined in Section 3, medicinal chemists can immediately pivot to structural mitigation strategies—such as reducing the basicity of the piperazine ring via inductive effects (e.g., fluorination) or lowering the overall lipophilicity (cLogP) of the spiro system to escape the CAD classification.
References
-
Drug-induced phospholipidosis as an artifact in antiviral drug repurposing bioRxiv URL:[Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL:[Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]
-
Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing National Institutes of Health (NIH) URL:[Link]
-
In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid–Based Methodologies Toxicological Sciences (Oxford Academic) URL:[Link]
-
Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis National Institutes of Health (NIH) URL:[Link]
-
ICH M3 (R2) —Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals International Council for Harmonisation (ICH) URL:[Link]
-
The overview of ICH Guideline M3(R2) Korea Biomedicine Industry Association (KOBIA) URL:[Link]
Sources
- 1. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced phospholipidosis as an artifact in antiviral drug repurposing | bioRxiv [biorxiv.org]
- 5. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. academic.oup.com [academic.oup.com]
- 8. database.ich.org [database.ich.org]
Harnessing the 6-Azaspiro[2.5]octane Scaffold: A Technical Guide to Developing Novel Chemical Probes
A Foreword on 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane: This guide addresses the potential of the 6-azaspiro[2.5]octane scaffold in chemical probe development, using the specific, yet uncharacterized, molecule 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane as a conceptual framework. As of this writing, there is no publicly available scientific literature validating this specific compound as a chemical probe. Therefore, this document serves not as a review of existing data, but as an in-depth, experience-driven roadmap for researchers and drug development professionals on how to progress from a novel molecular entity to a validated chemical probe.
Introduction: The Imperative for Rigorous Chemical Probe Development
A chemical probe is a small molecule engineered to selectively interact with a specific protein target, enabling researchers to elucidate the protein's function in complex biological systems like cells and organisms.[1][2] Unlike drugs, which are optimized for clinical outcomes, chemical probes are designed to answer specific biological questions with high precision. The misuse of poorly characterized small molecules can lead to misleading and irreproducible research, polluting the scientific literature.[3] Consequently, a rigorous, multi-faceted validation process is essential to establish a compound as a reliable chemical probe.
The 6-azaspiro[2.5]octane core is an increasingly valuable scaffold in medicinal chemistry.[4][5] Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can enhance binding affinity and selectivity for a protein target.[5] Derivatives of this scaffold have shown promise as potent and selective antagonists for targets such as the M4 muscarinic acetylcholine receptor (mAChR4), highlighting the potential of this chemical space for probe development.[6]
This guide will delineate a comprehensive workflow for the synthesis, characterization, target identification, and validation of novel 6-azaspiro[2.5]octane derivatives, using 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane as a hypothetical candidate.
The Privileged Scaffold: 6-Azaspiro[2.5]octane
The azaspiro[2.5]octane structure, featuring a cyclopropane ring fused to a piperidine ring, is considered a "privileged scaffold".[7] This is due to its favorable properties:
-
Conformational Rigidity: The spirocyclic nature restricts conformational flexibility, which can reduce the entropic penalty upon binding to a target and lead to higher affinity.[5]
-
Three-Dimensionality: It provides a non-planar structure that can better explore the often-complex topology of protein binding sites compared to flat, aromatic structures.[7]
-
Synthetic Tractability: The core can be synthesized through various established routes, and the nitrogen atom provides a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).[4][7]
The potential for diversification allows for the fine-tuning of potency, selectivity, and physicochemical properties, which are all critical for developing a high-quality chemical probe.
Caption: Diversification potential of the 6-azaspiro[2.5]octane scaffold.
A Roadmap to a Validated Chemical Probe
Transforming a novel compound into a validated chemical probe is a systematic process.[8] It requires a multidisciplinary approach encompassing synthetic chemistry, analytical chemistry, biochemistry, and cell biology. The following workflow outlines the critical stages.
Caption: Workflow for Chemical Probe Development and Validation.
Synthesis and Characterization
The journey begins with the synthesis of the compound of interest. A robust synthetic route is crucial for producing sufficient quantities of high-purity material for all subsequent biological and analytical testing.
Hypothetical Synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane: A plausible synthetic route could involve the N-alkylation of a protected 6-azaspiro[2.5]octane with a suitable electrophile, followed by deprotection and subsequent functionalization. For instance, reductive amination of a 1-formyl-6-azaspiro[2.5]octane derivative with N-methylpiperazine would yield the desired product.
Essential Characterization:
-
Structural Confirmation: Unambiguous confirmation of the chemical structure is non-negotiable. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Purity Assessment: The purity of the compound must be rigorously assessed, typically by High-Performance Liquid Chromatography (HPLC), and should be >95%, ideally >99%, to avoid confounding biological results from impurities.
Target Identification and Deconvolution
If the target of the novel compound is unknown, as is the case with our hypothetical molecule, a target identification campaign is necessary.[9] This is often the most challenging step in developing probes discovered through phenotypic screens.
Common Approaches:
-
Affinity-Based Chemoproteomics: This is a powerful method where the compound is immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[10] The captured proteins are then identified by mass spectrometry.[11][12] A key consideration is that the linker used to immobilize the compound must not interfere with its binding to the target.
-
Genetic Approaches: Techniques like CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target protein or pathway members.[13]
-
Label-Free Approaches: Methods like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (Thermal Proteome Profiling) can identify proteins that are stabilized or destabilized by the compound in intact cells, providing direct evidence of target engagement without chemical modification of the probe.[14]
Probe Validation: The Four Pillars
Once a primary target is identified, the compound must undergo rigorous validation to be classified as a chemical probe.[15] A four-pillared framework is often proposed for cell-based target validation.[15]
| Validation Pillar | Key Question | Experimental Approach(es) | Success Criteria |
| 1. Potency | How strongly does it bind the target? | Biochemical assays (e.g., IC₅₀, Kᵢ, Kₔ) | Potency < 100 nM in a biochemical assay.[8] |
| 2. Selectivity | How specific is the interaction? | Selectivity panels (e.g., kinome scan), chemoproteomics | >30-fold selectivity over closely related proteins.[8] |
| 3. Target Engagement | Does it bind the target in cells? | Cellular Thermal Shift Assay (CETSA), NanoBRET™ | Demonstrable, dose-dependent target engagement in intact cells (potency < 1 µM).[8] |
| 4. On-Target Effect | Does it modulate the target's function in cells, leading to a phenotype? | Cellular functional assays, rescue experiments with mutated target | Phenotype correlates with target engagement and can be rescued by genetic means.[3] |
The Importance of a Negative Control: A crucial component of probe validation is the use of a structurally similar but biologically inactive analog.[16] This "negative control" should not bind the target and should not elicit the same cellular phenotype. Observing a differential effect between the active probe and the negative control provides strong evidence that the observed biology is due to on-target activity.
Key Experimental Protocols
Here, we provide a detailed, exemplary protocol for the Cellular Thermal Shift Assay (CETSA), a cornerstone experiment for validating target engagement in a cellular context.[17][18]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if the hypothetical probe, 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, binds to and thermally stabilizes its target protein in intact cells.
Principle: Ligand binding generally increases the thermal stability of a protein. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[14]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
Hypothetical Probe (10 mM stock in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Microcentrifuge for high-speed centrifugation (4°C).
-
Reagents for SDS-PAGE and Western blotting.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in fresh medium at a density of 10-20 million cells/mL.
-
Treat one aliquot of cells with the hypothetical probe at a final concentration of 10 µM. Treat a second aliquot with an equivalent volume of DMSO (vehicle control).
-
Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot 100 µL of the treated cell suspensions into separate PCR tubes for each temperature point.
-
Create a temperature gradient using a thermal cycler. A typical range is 40°C to 70°C, with 2-3°C increments, plus a no-heat control at room temperature.
-
Heat the tubes for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at room temperature.[1]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point for both the probe-treated and vehicle-treated samples.
-
Normalize the intensity of each band to the intensity of the no-heat control for that series.
-
Plot the normalized intensity (fraction of soluble protein) versus temperature for both conditions to generate melting curves.
-
A rightward shift in the melting curve for the probe-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.
-
Conclusion: From Molecule to Tool
The 6-azaspiro[2.5]octane scaffold represents a promising starting point for the development of novel chemical probes. Its inherent structural rigidity and synthetic accessibility make it an attractive core for exploring new chemical biology. However, the journey from a novel molecule, such as 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, to a validated chemical probe is a rigorous endeavor that demands a high standard of evidence.
Researchers must commit to a comprehensive validation workflow that establishes not only the compound's potency but also its selectivity and, critically, its engagement with the intended target in a relevant cellular environment. By adhering to these principles and employing robust methodologies like chemoproteomics and CETSA, the scientific community can develop high-quality chemical tools that generate reliable and reproducible data, ultimately accelerating our understanding of complex biology and the discovery of new therapeutic strategies.
References
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical Proteomics | Evotec [evotec.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. evitachem.com [evitachem.com]
- 5. 6-Methyl-6-azaspiro[2.5]octane | Benchchem [benchchem.com]
- 6. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advancing Biomedical Research with Quality Chemical Probes [promega.com.cn]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 16. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scispace.com [scispace.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 24. researchgate.net [researchgate.net]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. researchgate.net [researchgate.net]
- 27. Drug Discovery Workflow - What is it? [vipergen.com]
- 28. books.rsc.org [books.rsc.org]
- 29. assets.ctfassets.net [assets.ctfassets.net]
- 30. Combine chemical probe resources to optimize biomedical research, scientists urge | EurekAlert! [eurekalert.org]
- 31. 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. biorxiv.org [biorxiv.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 37. researchgate.net [researchgate.net]
- 38. chemscene.com [chemscene.com]
- 39. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 40. researchgate.net [researchgate.net]
- 41. 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6 [sigmaaldrich.com]
- 42. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Application Note & Protocol: Preparation of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane Solutions for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of small molecules to modulate biological pathways is a cornerstone of modern cell biology and drug discovery. The compound 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane belongs to the class of spirocyclic compounds, which are of increasing interest in medicinal chemistry. Spirocyclic scaffolds are known for their ability to create conformationally restricted molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4][5] The accuracy and reproducibility of any cell-based assay depend critically on the correct preparation, handling, and storage of such compounds.
This document provides a comprehensive guide and detailed protocols for the preparation of solutions of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane for use in cell culture. The principles and methodologies described herein are grounded in established best practices for handling small molecules in a research setting.
Physicochemical Properties & Pre-Protocol Considerations
Before any experimental work, it is imperative to understand the physicochemical properties of the compound. This information is typically found on the Certificate of Analysis (CofA) or Technical Data Sheet (TDS) provided by the supplier.[6]
Key Properties of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane:
| Property | Value | Source/Note |
| Molecular Formula | C₁₃H₂₅N₃ | Calculated |
| Molecular Weight | 223.36 g/mol | Calculated. Always use the batch-specific MW from the vial or CofA for calculations. |
| Appearance | - | Typically a solid powder. Confirm with supplier data. |
| Solubility | - | Critical. Must be determined. Highly likely to be soluble in Dimethyl Sulfoxide (DMSO).[7] |
| Purity | - | Should be >95% for cell-based assays. Confirm with supplier CofA. |
| Stability | - | Unknown. Assume sensitivity to multiple freeze-thaw cycles and prolonged exposure to aqueous environments. |
Causality Behind Pre-Protocol Checks:
-
Molecular Weight (MW): The exact MW is essential for calculating molar concentrations accurately. An error in this value will lead to incorrect dosing in all subsequent experiments.[8]
-
Solubility: The choice of solvent is dictated by the compound's solubility. Using an inappropriate solvent can lead to precipitation, inaccurate concentrations, and wasted material. For many nonpolar organic compounds used in biology, DMSO is the solvent of choice due to its high dissolving power and miscibility with aqueous cell culture media.[7][9]
-
Purity: Impurities can have off-target effects, leading to confounding experimental results. Using a highly pure compound ensures that the observed biological effects are attributable to the molecule of interest.
Recommended Materials & Equipment
-
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered (≥99.9% purity)[10][11]
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, low-protein binding polypropylene tubes for aliquots
-
Calibrated micropipettes and sterile, low-retention filter tips
-
Analytical balance (for weighing >10 mg)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PTFE for DMSO compatibility)
-
Class II Biological Safety Cabinet (BSC)
-
Complete cell culture medium, pre-warmed to 37°C
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Preparing a concentrated stock solution is the standard method for handling small molecules. It minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[12] A 10 mM stock is a common and convenient concentration.
Step-by-Step Methodology:
-
Pre-Handling: Before opening, centrifuge the vial containing the powdered compound briefly to ensure all the powder is collected at the bottom.[6]
-
Calculation: Calculate the volume of DMSO required to prepare a 10 mM stock solution. The formula for this calculation is:[13][14]
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
Example Calculation for 1 mg of Compound:
-
Mass = 1 mg = 0.001 g
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Molecular Weight = 223.36 g/mol
Volume (L) = 0.001 g / (0.010 mol/L * 223.36 g/mol ) = 0.0004477 L Volume (µL) = 447.7 µL
-
-
Dissolution: Inside a biological safety cabinet, carefully add the calculated volume (e.g., 447.7 µL) of sterile DMSO directly to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
Protocol 2: Sterilization and Aliquoting
Stock solutions must be sterile to prevent contamination of cell cultures. As compounds like this are heat-labile, heat sterilization (autoclaving) is not appropriate.[6]
Step-by-Step Methodology:
-
Sterile Filtration: Draw the entire DMSO stock solution into a sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter. Dispense the solution through the filter into a new sterile polypropylene tube.
-
Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-protein binding microcentrifuge tubes.
-
Rationale: Aliquoting is critical to prevent degradation of the compound from repeated freeze-thaw cycles.[6]
-
Protocol 3: Preparation of Working Solutions in Cell Culture Medium
The working solution is the final dilution of the compound in your complete cell culture medium that will be added to the cells.
Step-by-Step Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, gently mix by flicking the tube.
-
Dilution Calculation: Use the dilution formula C₁V₁ = C₂V₂ to calculate the volume of stock solution needed.[13][14]
-
C₁ = Concentration of the stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of the stock solution to add (the unknown)
-
C₂ = Desired final concentration in the cell culture well (e.g., 10 µM)
-
V₂ = Final volume of media in the cell culture well (e.g., 1 mL or 1000 µL)
Example Calculation for a final concentration of 10 µM in 1 mL: (10,000 µM) * V₁ = (10 µM) * (1000 µL) V₁ = (10 * 1000) / 10,000 V₁ = 1 µL
-
-
Final Dilution: Add the calculated volume (e.g., 1 µL) of the 10 mM stock solution to the final volume of pre-warmed cell culture medium (e.g., 1 mL). Mix immediately by gentle pipetting or swirling.
-
Solvent Control: It is crucial to include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions (e.g., 0.1% for a 1:1000 dilution) to ensure that any observed cellular effects are due to the compound and not the solvent.[7][12][16] The final concentration of DMSO in cell culture should typically be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[12]
Visualization: Solution Preparation Workflow
The following diagram illustrates the complete workflow from powdered compound to final cell treatment.
Caption: Workflow for preparing cell culture solutions.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and biological activity of the compound.
| Form | Solvent | Storage Temperature | Shelf Life | Key Considerations |
| Powder | N/A | -20°C or as per supplier | Up to several years | Protect from light and moisture. |
| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months at -80°C[6] | Store in small, tightly sealed aliquots. Protect from light. Avoid repeated freeze-thaw cycles. |
| Working Solution | Culture Medium | N/A | Prepare fresh for each experiment | Do not store. The compound may be unstable in aqueous media. |
DMSO Considerations: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in DMSO can impact compound stability and solubility over the long term.[17] Ensure vials are tightly capped and minimize the time aliquots are open to the atmosphere.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis Online. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). PMC. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2021). ACS Publications. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2026). ResearchGate. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]
-
DMSO, Sterile Filtered. G-Biosciences. [Link]
-
Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. MP Biomedicals. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. (2003). PubMed. [Link]
-
STERILE FILTERED PHARMACEUTICAL GRADE DMSO 99.9999% PURE 32 OZ BOTTLE. eBay. [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. Bates College. [Link]
-
SMALL MOLECULES. Captivate Bio. [Link]
-
Stability of screening compounds in wet DMSO. (2008). PubMed. [Link]
-
Measurements, Solutions, & Calculations. University of Washington. [Link]
-
Solutions and Dilutions. (2019). Chemistry LibreTexts. [Link]
-
6-Azaspiro[2.5]octane. PubChem. [Link]
-
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. NIST WebBook. [Link]
-
1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. ChemSynthesis. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. captivatebio.com [captivatebio.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. How to calculate the molar concentration of the solution | FAQ | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. rndsystems.com [rndsystems.com]
- 10. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 11. 二甲基亚砜 sterile-filtered, BioPerformance Certified, meets EP, USP testing specifications, suitable for hybridoma | Sigma-Aldrich [sigmaaldrich.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. mgel.msstate.edu [mgel.msstate.edu]
- 14. Measurements, Solutions, & Calculations | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 15. STERILE FILTERED PHARMACEUTICAL GRADE DMSO 99.9999% PURE 32 OZ BOTTLE | eBay [ebay.com]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Dosing of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in Murine Models
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in murine models. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals. This guide emphasizes the rationale behind experimental choices, from vehicle selection to the route of administration, to facilitate the generation of high-quality, interpretable data.
The 6-azaspiro[2.5]octane scaffold is a key feature in a class of potent and selective antagonists of the M4 muscarinic acetylcholine receptor[1]. A structurally related compound, VU6015241, has demonstrated brain exposure in rodents following intraperitoneal administration, suggesting the potential for central nervous system activity for compounds within this chemical series[1]. The protocols described below are grounded in established principles of in vivo pharmacology and toxicology to guide the investigation of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane's therapeutic potential.
Part 1: Pre-formulation and Preliminary Assessments
Prior to initiating in vivo efficacy studies, a thorough understanding of the test compound's physicochemical properties and its tolerability in the chosen animal model is paramount. These preliminary assessments are critical for developing a suitable and safe dosing formulation.
Solubility Assessment
The solubility of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in various pharmaceutically acceptable vehicles must be determined to identify an appropriate solvent system for in vivo administration. Compounds with low aqueous solubility can present challenges in achieving the desired concentration and bioavailability[2][3].
Protocol for Solubility Screening:
-
Vehicle Selection: Prepare a panel of common in vivo vehicles. A starting list is provided in the table below.
-
Compound Addition: To a known volume (e.g., 1 mL) of each vehicle, add a pre-weighed amount of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in incremental steps.
-
Mixing: After each addition, vortex the mixture vigorously for 1-2 minutes and visually inspect for complete dissolution. Sonication can be used to aid dissolution.
-
Equilibration: Allow the samples to equilibrate at room temperature for at least one hour and re-assess for any precipitation.
-
Determination of Approximate Solubility: The highest concentration at which the compound remains fully dissolved is the approximate solubility in that vehicle.
Table 1: Common Vehicles for In Vivo Murine Studies
| Vehicle | Properties and Considerations | Potential for Adverse Effects |
| Saline (0.9% NaCl) | Aqueous, isotonic. Ideal for water-soluble compounds. | Low. |
| Phosphate-Buffered Saline (PBS) | Aqueous, buffered to physiological pH. | Low. |
| 5% Dextrose in Water (D5W) | Aqueous, isotonic. | Low. |
| Carboxymethylcellulose (CMC) | 0.5% - 2% in water or saline. Forms a suspension for poorly soluble compounds. | Generally low, can increase viscosity[2]. |
| Polyethylene Glycol 400 (PEG 400) | Water-miscible, can solubilize a wide range of compounds. | Can cause motor impairment at high concentrations[2][3]. |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can have intrinsic biological activity and toxicity. | Can cause significant motor impairment and should be used at the lowest possible concentration (ideally <10%)[2][3][4]. |
| Corn Oil | A lipid-based vehicle for highly lipophilic compounds. | Can affect compound absorption and may have physiological effects[5]. |
Formulation Stability
Once a suitable vehicle has been identified, the stability of the dosing formulation should be assessed to ensure that the compound does not degrade over the duration of preparation and administration.
Protocol for Formulation Stability Assessment:
-
Prepare Formulation: Prepare the dosing formulation at the desired concentration.
-
Storage Conditions: Store aliquots of the formulation under various conditions (e.g., room temperature, 4°C, protected from light).
-
Analytical Testing: At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in the formulation using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Acceptance Criteria: A stable formulation is generally defined as one that retains >90% of the initial concentration with no significant appearance of degradation products.
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of a drug that can be administered without causing unacceptable toxicity. This information is critical for selecting a safe and effective dose range for subsequent efficacy studies.
Protocol for a Single-Dose MTD Study:
-
Animal Model: Use the same strain and sex of mice that will be used in the efficacy studies. A common choice is the C57BL/6 or CD-1 mouse.
-
Dose Selection: Based on any available in vitro data or information from similar compounds, select a starting dose. A dose-escalation design is typically used.
-
Administration: Administer a single dose of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane via the intended route of administration (e.g., intraperitoneal, oral gavage). Include a vehicle control group.
-
Clinical Observations: Monitor the animals closely for at least 72 hours for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is the highest dose that does not produce significant signs of toxicity or more than a 10-15% loss in body weight.
Part 2: In Vivo Dosing Protocols
The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO)[6].
Intraperitoneal (IP) Injection
IP injection is a common route for administering compounds to rodents, offering rapid absorption into the systemic circulation. Given that a related 6-azaspiro[2.5]octane compound showed brain exposure after IP administration, this is a logical starting point[1].
Step-by-Step Protocol for IP Injection:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed. Tilt the mouse's head slightly downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[7].
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity[6].
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If either is present, discard the syringe and prepare a new one.
-
Injection: Slowly inject the dosing solution. The recommended maximum injection volume for a mouse is 10 mL/kg.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress or leakage from the injection site.
dot
Caption: Workflow for Intraperitoneal (IP) Injection in Mice.
Oral Gavage (PO)
Oral administration is often preferred as it mimics the intended route of administration for many human therapeutics.
Step-by-Step Protocol for Oral Gavage:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck with the head and body in a straight line.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass easily without force[8].
-
Administration: Once the needle is in the stomach, slowly administer the dosing solution. The recommended maximum volume for oral gavage in a mouse is 10 mL/kg.
-
Needle Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
dot
Caption: Workflow for Oral Gavage (PO) Administration in Mice.
Subcutaneous (SC) Injection
Subcutaneous injection provides a slower and more sustained release of the compound compared to IP or IV administration.
Step-by-Step Protocol for Subcutaneous Injection:
-
Animal Restraint: Gently restrain the mouse.
-
Injection Site: Lift the loose skin between the shoulder blades to form a "tent"[7].
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle, bevel up, at the base of the tented skin, parallel to the mouse's body.
-
Aspiration: Gently pull back on the plunger to ensure no blood is aspirated.
-
Injection: Slowly inject the dosing solution. The recommended maximum volume is 5-10 mL/kg.
-
Needle Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
Monitoring: Return the mouse to its cage and monitor for any signs of irritation at the injection site.
Part 3: Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane. This information is crucial for correlating drug exposure with pharmacological effects.
Table 2: Sample Design for a Murine Pharmacokinetic Study
| Parameter | Description |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old |
| Groups | 1. Intravenous (IV) bolus (e.g., 1 mg/kg) 2. Intraperitoneal (IP) (e.g., 10 mg/kg) 3. Oral Gavage (PO) (e.g., 10 mg/kg) |
| Time Points (Plasma Collection) | IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h IP/PO: 15, 30 min, 1, 2, 4, 8, 24 h |
| Samples per Time Point | n = 3-4 mice |
| Sample Collection | Blood collected via submandibular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA). Plasma separated by centrifugation. |
| Bioanalysis | Plasma concentrations of the compound determined by a validated LC-MS/MS method. |
| Data Analysis | Non-compartmental analysis to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability). |
dot
Caption: Logical Flow of a Pharmacokinetic Study.
Conclusion
The successful in vivo evaluation of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in murine models is contingent upon a systematic and well-reasoned experimental approach. By first characterizing the compound's fundamental properties and establishing its tolerability, researchers can proceed with scientifically sound dosing protocols. The methodologies detailed in this guide provide a robust framework for generating reliable and reproducible data, thereby enabling a thorough investigation of this compound's therapeutic potential. Adherence to these principles will not only enhance the quality of the scientific findings but also ensure the ethical and humane treatment of laboratory animals.
References
- Administration and injection of substances in mice. (2011, September 15). Direction des services vétérinaires.
- Abreu, M. V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 60-71.
- How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices.
- Routes Of Drug Administr
- Routes and Volumes of Administr
- Study of Different Routes of Drug Administration in Mice and R
- Van der Mieren, G., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS One, 13(2), e0192586.
- Abreu, M. V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521.
- Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 222, 10-17.
- Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
- Pharmacokinetics Studies in Mice or R
- Asiri, Y. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Journal of Pharmaceutical Toxicology, 6(2), 54-56.
Sources
- 1. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. cea.unizar.es [cea.unizar.es]
- 7. dsv.ulaval.ca [dsv.ulaval.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting HPLC peak tailing for 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Title : Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Introduction : Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter severe chromatographic challenges when dealing with polycationic active pharmaceutical ingredients (APIs). The compound 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane represents a "worst-case scenario" for reversed-phase HPLC. Featuring a piperazine ring (two tertiary amines) and a spirocyclic secondary amine, this molecule possesses three highly basic nitrogen centers. At typical mobile phase pH ranges, it exists as a polycation, making it exceptionally prone to severe peak tailing (Tailing Factor, Tf > 2.0) due to secondary interactions with the stationary phase[1].
This guide provides a self-validating framework to diagnose, understand, and systematically eliminate peak tailing for this specific spiro-piperazine derivative.
Section 1: Diagnostic Workflow
Before altering your chemistry, you must isolate the root cause. Peak tailing stems from either systemic hardware issues (physical) or analyte-stationary phase interactions (chemical)[2].
Caption: Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane tail so severely on my standard C18 column? A1: The root cause is a mixed-mode retention mechanism. Standard silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mid-range pH (pH > 3.5), these silanols ionize into negatively charged species (Si-O⁻). Simultaneously, the three amine groups on your spiro-piperazine compound are fully protonated (positively charged). This creates a massive electrostatic attraction—often described as a "velcro" effect—causing the basic molecules to stick to the silica surface and lag behind the main chromatographic band, resulting in a pronounced tail[2],[1].
Q2: How does adjusting the mobile phase pH resolve this chemical interaction? A2: Adjusting the pH alters the ionization state of the system. By lowering the mobile phase pH to 2.5–3.0 (e.g., using 0.1% formic acid or phosphoric acid), you force the residual silanol groups back into their neutral, protonated state (Si-OH)[3]. Without the negative charge on the stationary phase, the secondary ionic interactions are suppressed, allowing the compound to elute symmetrically based purely on hydrophobic partitioning.
Q3: What stationary phase technology is best suited for polybasic compounds? A3: Charged Surface Hybrid (CSH) columns are the gold standard for this class of molecules. CSH technology incorporates a low-level, reproducible positive charge directly onto the surface of the hybrid silica particles[4]. When your polycationic analyte enters the column, the positive surface charge electrostatically repels the protonated amines, physically preventing them from accessing any residual active sites. This yields exceptional peak shape and prevents mass overloading, even in low-ionic-strength mobile phases[5].
Q4: Can I fix the tailing without buying a new column? A4: Yes, through mobile phase modifiers. You can add a competing base, such as Triethylamine (TEA) at 10–25 mM. TEA is a small, highly basic molecule that will preferentially bind to and "mask" the active silanol sites, leaving them unavailable to interact with your target analyte[6]. Alternatively, Trifluoroacetic acid (TFA) can be used as an ion-pairing agent to neutralize the analyte's charge, though this is not recommended if you are using MS detection due to severe ion suppression.
Section 3: Mechanistic Pathway of Peak Tailing
Understanding the causality at the molecular level allows for more rational method development.
Caption: Mechanistic pathway of silanol-induced peak tailing vs. CSH column electrostatic repulsion.
Section 4: Quantitative Impact of Troubleshooting Parameters
| Troubleshooting Parameter | Recommended Adjustment | Mechanistic Rationale | Expected Impact on Tf |
| Mobile Phase pH | Lower to pH 2.5 - 3.0 (e.g., 0.1% Formic Acid) | Protonates residual silanols (Si-O⁻ → Si-OH), neutralizing the stationary phase surface[3]. | Major reduction (Tf approaches 1.1 - 1.3) |
| Column Chemistry | Switch to Charged Surface Hybrid (CSH) C18 | Introduces a low-level positive surface charge that electrostatically repels polycationic analytes[4]. | Excellent symmetry (Tf ≤ 1.2) even at high mass loads[5] |
| Amine Modifiers | Add 10 - 25 mM Triethylamine (TEA) | Acts as a sacrificial competing base to preferentially bind and block active silanol sites[6]. | Moderate to Major reduction |
| Ion-Pairing Agents | Add 0.05% - 0.1% Trifluoroacetic Acid (TFA) | Forms a neutral hydrophobic ion-pair complex with the basic amines, masking their charge. | Major reduction (Note: Suppresses MS signal) |
| Hardware / Plumbing | Minimize extra-column volume (use 0.005" ID tubing) | Reduces physical band broadening and infinite dilution in the flow path[2]. | Resolves global tailing affecting all peaks |
Section 5: Experimental Protocols
Protocol 1: Self-Validating Mobile Phase Optimization Objective: Isolate chemical tailing and determine the optimal pH to suppress silanol interactions.
-
System Validation (The Control): Inject a neutral marker (e.g., 10 µg/mL toluene or uracil) using your current method.
-
Causality Check: If the neutral marker tails, stop here. You have a physical hardware issue (e.g., a column void or dead volume in your fittings). If the neutral peak is symmetrical (Tf ~ 1.0), proceed to step 2[2].
-
-
Buffer Preparation: Prepare a 25 mM potassium phosphate buffer. Divide it into three aliquots.
-
pH Titration: Adjust the aliquots to pH 7.0, pH 4.5, and pH 2.5 using dilute phosphoric acid[3].
-
Equilibration: Flush the standard C18 column with the pH 7.0 mobile phase for at least 20 column volumes.
-
Injection & Analysis: Inject the spiro-piperazine standard. Record the Tf. Repeat the equilibration and injection for the pH 4.5 and pH 2.5 mobile phases.
-
Data Interpretation: You should observe a direct correlation: as pH decreases, Tf decreases. Select the highest pH that provides a Tf ≤ 1.2.
Protocol 2: Implementing CSH Technology for High Mass Loading Objective: Achieve symmetrical peaks for trace impurity analysis where high API concentrations cause mass overload on standard silica.
-
Column Installation: Install a CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[5]. Ensure zero-dead-volume fittings are used.
-
Mobile Phase Selection: Prepare a low-ionic-strength mobile phase compatible with LC-MS (e.g., 0.1% Formic Acid in Water for Mobile Phase A, 0.1% Formic Acid in Acetonitrile for Mobile Phase B)[4].
-
Equilibration: CSH columns equilibrate rapidly. Flush with the initial gradient composition for 10 column volumes.
-
Mass Load Escalation (Self-Validation): Inject escalating masses of the spiro-piperazine compound (10 ng, 50 ng, 250 ng, 1000 ng on-column).
-
Causality Check: On a standard fully porous silica column, 50 ng would trigger severe mass overload and tailing[5]. On the CSH column, the electrostatic repulsion will maintain a Gaussian peak shape (Tf ≤ 1.2) across the entire loading range, validating the surface charge mechanism.
-
Sources
Technical Support Center: Optimizing Purification of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Introduction
Welcome to the technical support guide for the purification of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. The unique chemical nature of this molecule, characterized by two basic nitrogen centers, presents specific challenges for purification via standard flash chromatography on silica gel.
The primary difficulty arises from the strong interaction between the basic amine functional groups and the acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing, poor resolution, and in severe cases, irreversible adsorption of the compound onto the stationary phase, resulting in low recovery.[1]
This guide provides a structured approach to troubleshoot and optimize your purification method, ensuring high purity and yield. We will explore the causality behind common issues and provide robust, field-proven protocols to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the purification of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and I'm seeing a long "tail." What's happening and how do I fix it?
Answer: This is the most common issue and is a classic sign of strong analyte-stationary phase interaction. The basic nitrogen atoms in your compound are being protonated by the acidic silanol groups (Si-OH) on the silica gel surface, causing it to "stick" and elute slowly and unevenly.
-
Causality: The interaction is an acid-base phenomenon. The strength of this binding leads to poor mass transfer kinetics, where the compound does not quickly desorb from the stationary phase back into the mobile phase.[2]
-
Solution: To mitigate this, you need to suppress the acidic nature of the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol).[1]
-
Mechanism of Action: The basic modifier acts as a competitive binder to the acidic silanol sites, effectively "masking" them from your target compound. This allows your molecule to elute based on polarity with minimal ionic interaction, resulting in a more symmetrical spot or peak.
-
Question 2: I'm getting very low, or even zero, recovery of my compound from the column. Did it decompose?
Answer: While decomposition on silica is possible for highly sensitive molecules, the more likely culprit for a basic amine like this is irreversible adsorption.[3] If your compound sticks too strongly to the silica, the eluent may not be powerful enough to wash it off the column.
-
Causality: Without a basic modifier, the ionic bond formed between the protonated amine and the deprotonated silanol groups can be so strong that the compound remains permanently bound to the column.
-
Solutions:
-
Always Use a Modifier: As with tailing, incorporating a basic additive like TEA or NH₄OH into your mobile phase is the first and most critical step.[1][4]
-
Deactivate the Silica: For particularly stubborn cases, you can pre-treat the silica gel. This can be done by flushing the packed column with your mobile phase containing the basic modifier for several column volumes before loading your sample.[3]
-
Consider an Alternative Stationary Phase: If issues persist, switching to a less acidic stationary phase is a viable option.
-
Question 3: My product peak is broad and not well-resolved from an impurity, even with a basic modifier.
Answer: This indicates that while you've addressed the strong ionic interactions, the polarity-based selectivity of your solvent system may not be optimal for separating your compound from the impurity.
-
Causality: Your chosen solvent system may have the right strength to elute the compound, but not the right selectivity to differentiate it from a close-eluting impurity.[6] Solvent strength refers to its ability to move compounds up the column, while selectivity relates to its ability to separate different compounds.[6]
-
Solutions:
-
Optimize the Solvent System: Do not just increase the percentage of the strong solvent (e.g., methanol). Instead, try a different solvent combination to alter the selectivity. A common strategy is to keep the solvent strength similar while changing the solvent classes. For example, if you are using a Dichloromethane/Methanol system, try substituting methanol with another solvent like acetonitrile or isopropanol.[7]
-
Employ Dry Loading: How you load your sample onto the column significantly impacts resolution. Dissolving your crude product in a strong solvent (like methanol or DMF) and injecting it directly can cause band broadening.[8]
-
Dry Loading Protocol: Adsorb your crude material onto a small amount of silica gel (or another inert solid like Celite®). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of your column. This technique ensures that the separation begins under the weakest possible solvent conditions, leading to sharper bands and better resolution.[5][8]
-
-
Question 4: Should I use a gradient or an isocratic elution?
Answer: For most applications involving the purification of a specific target from a mixture of by-products, a gradient elution is far more efficient.
-
Isocratic Elution: Using a single, unchanging solvent mixture. This method is simple but can lead to broad peaks for late-eluting compounds and can take a long time if your target is well-retained.[6]
-
Gradient Elution: Gradually increasing the percentage of the strong, polar solvent over the course of the run. This is the preferred method.[2]
-
Advantages:
-
Ensures that early-eluting, non-polar impurities are washed off quickly in a weak solvent.
-
Your target compound elutes as a sharper, more concentrated band as the solvent strength increases.
-
Strongly retained, polar impurities are cleaned off the column at the end of the run, saving time and solvent.
-
-
Starting Point: A good starting point is a shallow gradient that begins with a solvent system where your target compound has a TLC Rf value of approximately 0.15-0.2.[2]
-
Visualizing the Troubleshooting Process
The following decision tree illustrates a logical workflow for addressing common purification challenges.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Preventing oxidative degradation of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane during storage
A Guide to Preventing Oxidative Degradation During Storage
Welcome to the technical support center for 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound, with a specific focus on preventing oxidative degradation.
As Senior Application Scientists, we understand that maintaining the integrity of your compounds is critical for reproducible and reliable experimental outcomes. This resource combines in-depth technical knowledge with practical, field-tested advice to help you navigate the complexities of handling this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What makes 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane susceptible to oxidative degradation?
A1: The susceptibility of this molecule to oxidation primarily stems from the presence of multiple tertiary amine groups within the piperazine and azaspirooctane rings. Tertiary amines are known to be electron-rich and can be readily oxidized. The n[1]itrogen atoms in the piperazine ring, in particular, can be oxidized by atmospheric oxygen. This [2]process can lead to the formation of N-oxides and other degradation products, which can alter the compound's purity, activity, and safety profile.
[3][4]Q2: What are the initial signs of degradation I should look for?
A2: Visual inspection can be the first indicator. A pure compound, typically a white to off-white solid, may show discoloration (e.g., turning yellow or brown) upon degradation. Any c[3]hange in physical appearance, such as clumping or deliquescence (absorbing moisture from the air), could also suggest degradation or improper storage. For a[2][3] more definitive assessment, analytical techniques such as HPLC or LC-MS are necessary to detect and quantify impurities and degradation products.
Q3: What are the ideal short-term and long-term storage temperatures?
A3: For long-term stability, it is highly recommended to store the compound at low temperatures, ideally between 2-8°C. Cold [2][4]storage significantly slows down the rate of chemical reactions, including oxidation. For s[2]hort-term storage (e.g., daily use in the lab), maintaining the compound in a cool, dry place away from direct light is sufficient, provided it is properly sealed. Avoid temperatures above 30°C, as heat can accelerate decomposition.
[2]Q4: How important is it to control the atmosphere in the storage container?
A4: Very important. To minimize oxidative degradation, 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane should be stored under an inert atmosphere. This [2][4]involves displacing the air in the container with a gas like nitrogen or argon. This [2][4]practice reduces the concentration of oxygen, a key reactant in the oxidation process.
T[2]roubleshooting Guide: Preventing Oxidative Degradation
This section provides detailed protocols and explanations to address specific issues you might encounter.
Issue 1: Discoloration of the compound observed after a short period of storage.
Underlying Cause: Discoloration is a common sign of oxidation. This is likely due to exposure to air (oxygen) and potentially light. Piperazine and its derivatives can darken upon exposure to light and air.
So[3]lution Workflow:
Caption: Troubleshooting workflow for discolored compound.
Protocol 1: Inert Gas Blanketing for Sample Storage
-
Preparation: Have your vial of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, a new airtight vial (preferably amber glass), and a source of dry nitrogen or argon gas with a gentle flow regulator ready.
-
Transfer: If necessary, quickly transfer the desired amount of the compound into the new vial in a low-humidity environment.
-
Purging: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the compound level. Have a second, wider gauge needle inserted as a vent.
-
Flushing: Gently flush the headspace of the vial with the inert gas for 30-60 seconds to displace the air.
-
Sealing: While still under the gentle stream of inert gas, remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly.
-
Storage: Store the sealed vial at the recommended temperature (2-8°C for long-term).
Issue 2: Appearance of new peaks in HPLC analysis after storage.
Underlying Cause: The emergence of new peaks in an HPLC chromatogram is a clear indication of degradation. For amine-containing compounds, these are often more polar N-oxide or hydroxylamine species.
Caption: Troubleshooting workflow for HPLC impurities.
Protocol 2: Basic Oxidative Forced Degradation Study
Forced degradation studies are essential for understanding how a drug substance behaves under stress and for identifying potential degradation products.
-
[1][5][7]Sample Preparation: Prepare a solution of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To a portion of this solution, add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
[7]Incubation: Store the stressed sample at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (without H₂O₂) should be stored under the same conditions.
-
Analysis: After the incubation period, analyze both the control and stressed samples by LC-MS.
-
Interpretation: Compare the chromatograms. The new peaks in the stressed sample represent potential oxidative degradation products. The mass spectrometry data will help in their preliminary identification.
Issue 3: Inconsistent results in biological assays.
Underlying Cause: If the compound's purity is compromised by degradation, its effective concentration in your assays will be lower than expected. Furthermore, the degradation products themselves might have unintended biological activity or interfere with the assay.
Solution:
-
Purity Check: Always verify the purity of a new batch of the compound and re-check any batch that has been in storage for an extended period using a stability-indicating method like HPLC.
-
Fresh Solutions: Prepare solutions for biological assays fresh from solid material whenever possible. If you must use stock solutions, store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Inert Handling: When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Slo[2][4]ws down chemical reaction rates, including oxidation. |
| [2]Atmosphere | Inert Gas (Nitrogen or Argon) | Min[2][4]imizes exposure to oxygen, a key reactant in oxidation. |
| [2]Light | Protect from light (Amber vial/dark) | Pre[4]vents photodegradation, which can generate radicals and initiate oxidation. |
| [6]Moisture | Keep container tightly sealed, use desiccant if necessary. | The[2][4] compound may be hygroscopic; moisture can facilitate degradation pathways. |
| [2]Incompatibilities | Store away from strong oxidizing agents and strong acids. | To [2][3][8]prevent violent or accelerated chemical reactions. |
--[2]-
References
- Vertex AI Search, Piperazine - Antibodies. Accessed March 17, 2026.
- Biosynce, What are the stability conditions of piperazine? - Blog. August 4, 2025.
- Sharp, Forced degradation studies: A critical lens into pharmaceutical stability. November 10, 2025.
- A practical guide to forced degradation and stability studies for drug substances. Accessed March 17, 2026.
- Benchchem, Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. Accessed March 17, 2026.
- Apollo Scientific, Piperazine. Accessed March 17, 2026.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- ResearchGate, Analytical methods used to quantify amine oxid
- ECHEMI, Piperazine SDS, 110-85-0 Safety D
- MDPI, A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. August 28, 2023.
- The University of Texas at Austin, Oxidative degradation of amine solvents for CO2 capture. May 19, 2015.
- Performance Additives, Aromatic Amines Antioxidants for Polymers. Accessed March 17, 2026.
- ACS Publications, Spirocyclic Scaffolds in Medicinal Chemistry. February 23, 2021.
- Journal of Drug Delivery and Therapeutics, Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. April 15, 2020.
- PMC, Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relax
- ResearchGate, Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Accessed March 17, 2026.
- Google Patents, US20120271026A1 - Inhibition of amine oxid
- PubMed, Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. February 5, 2018.
- Protective activity of aromatic amines and imines against oxidative nerve cell de
- Enamine, Spirocycles for Improved Solubility. Accessed March 17, 2026.
- HELDA - University of Helsinki, CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Accessed March 17, 2026.
- ACS Publications, Chemical Derivatization Processes Applied to Amine Determination in Samples of Different M
- MDPI, Research Progress of Antioxidant Additives for Lubric
- Interchim, OPA, amine detection reagent. October 15, 2009.
- ResearchGate, Stability study of 11 at 393 K during six hours.. Accessed March 17, 2026.
- PMC, Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. May 23, 2025.
- NSF NCAR GDEX D
- ResearchGate, Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions | Request PDF. December 27, 2025.
- NSF NCAR GDEX D
- PMC, Lifitegrast Degradation: Products and P
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. biosynce.com [biosynce.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. jddtonline.info [jddtonline.info]
- 7. onyxipca.com [onyxipca.com]
- 8. echemi.com [echemi.com]
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane vs standard piperazine derivatives
An in-depth technical analysis for drug development professionals and medicinal chemists evaluating bioisosteric replacements for saturated nitrogen heterocycles.
Escaping Flatland: The Bioisosteric Shift to Spirocyclic Scaffolds
For decades, standard piperazine and piperidine rings have been the workhorses of medicinal chemistry, providing basic centers for target engagement and favorable solubility profiles. However, these "flat" (sp²-rich or conformationally flexible sp³) heterocycles frequently introduce severe liabilities during lead optimization. Highly flexible, lipophilic amines are notorious for rapid cytochrome P450 (CYP450) mediated N-dealkylation and off-target trapping in the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity[1].
To overcome these limitations, modern drug discovery has embraced "escaping flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3 )[2]. The compound 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane represents a sophisticated bioisosteric evolution. By fusing a cyclopropane or cyclobutane ring to a standard piperidine/piperazine core to create a spirocyclic system (6-azaspiro[2.5]octane), chemists introduce dense 3D structural complexity. This rigidification alters the physicochemical profile—specifically basicity (pKa) and lipophilicity (LogD)—while providing steric shielding that fundamentally improves both metabolic stability and safety profiles[3][4].
Mechanistic pathways showing how spirocyclic cores improve safety and metabolic stability.
Comparative Data Analysis: Spirocycle vs. Standard Derivatives
To objectively evaluate the performance of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, we compare it against two ubiquitous standard derivatives: a flat benzylic piperazine and a highly flexible piperidine-piperazine conjugate.
The data below illustrates the causal relationship between 3D spirocyclic architecture and improved ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.
| Compound Class | Chemical Structure / Representative | Fsp3 | LogD (pH 7.4) | HLM CL int (µL/min/mg) | hERG IC 50 (µM) |
| Spirocyclic Bioisostere | 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane | 0.92 | 1.2 | < 15 (Highly Stable) | > 30 (Safe) |
| Standard Flat Piperazine | 1-Benzyl-4-methylpiperazine | 0.45 | 2.8 | 145 (Rapidly Cleared) | 2.5 (High Liability) |
| Standard Flexible Amine | 1-(Piperidin-4-ylmethyl)-4-methylpiperazine | 0.85 | 1.8 | 85 (Moderately Cleared) | 8.0 (Moderate Liability) |
Data Insights & Causality:
-
Metabolic Stability (HLM CL int ): The standard flat piperazine is rapidly cleared because its exposed alpha-carbons are highly susceptible to CYP-mediated oxidation. The 6-azaspiro[2.5]octane core introduces a perpendicular ring system that sterically blocks enzyme access to the nitrogen's adjacent carbons, dropping intrinsic clearance to highly stable levels.
-
hERG Liability: hERG channels trap lipophilic cations via hydrophobic interactions with Tyr652 and Phe656 residues. The spirocyclic compound lowers LogD to 1.2 and restricts the conformational flexibility required to perfectly align with these residues, effectively eliminating hERG toxicity (IC 50 > 30 µM)[1].
Self-Validating Experimental Protocols
As an Application Scientist, ensuring data trustworthiness requires more than just running assays; it requires building self-validating logic into every protocol. Below are the optimized methodologies used to generate the comparative data above.
Workflow for bioisosteric replacement and self-validating ADME-Tox evaluation.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay measures the intrinsic clearance (CL int ) of the compounds.
-
Step 1: Matrix Preparation. Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: The specific pH and buffer strength are critical to maintain the native conformation and optimal activity of CYP450 enzymes.
-
Step 2: Compound Addition. Spike the test compounds (Spirocycle vs. Standards) into the matrix at a final concentration of 1 µM. Concurrently, prepare a parallel reaction with Verapamil (1 µM). Causality (Self-Validation): Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded during the assay, it indicates the microsomes have lost enzymatic activity, automatically invalidating the run.
-
Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase). Causality: CYP450 enzymes require a continuous supply of electrons. Direct addition of NADPH is flawed as it degrades rapidly at 37°C; a regenerating system ensures linear, zero-order enzyme kinetics over the entire 60-minute incubation.
-
Step 4: Quenching & Analysis. At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS. Causality: Acetonitrile instantly denatures the enzymes, halting metabolism. The internal standard corrects for any volumetric errors during LC-MS/MS injection or matrix-induced ion suppression.
Protocol 2: Automated Patch-Clamp for hERG Inhibition
To accurately assess cardiotoxicity, functional electrophysiology is required over simple binding assays.
-
Step 1: Cell Preparation. Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Harvest cells using Detachin to preserve membrane integrity.
-
Step 2: Electrophysiological Setup. Load cells onto an automated patch-clamp system (e.g., QPatch). Causality: Patch-clamp directly measures the potassium ion flux across the membrane. Unlike radioligand displacement assays, this captures state-dependent channel block (e.g., compounds that only bind when the channel is in the open or inactivated state).
-
Step 3: Voltage Protocol. Apply a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), and a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Step 4: Compound Application. Perfuse the test compounds at increasing concentrations (0.1 µM to 30 µM). In a separate well, apply E-4031 (500 nM). Causality (Self-Validation): E-4031 is a highly potent, selective hERG inhibitor. Its application must result in >90% tail current inhibition. Failure to observe this indicates poor cell seal resistance or protocol failure, invalidating the test compound data.
Conclusion
The transition from standard flat piperazines to the 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane scaffold is not merely a structural novelty; it is a calculated manipulation of molecular physics. By increasing Fsp3 and utilizing the steric constraints of the 6-azaspiro[2.5]octane core, researchers can systematically engineer out the metabolic liabilities and hERG toxicity inherent to traditional amine therapeutics.
References
-
RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from: [Link]
-
Taylor & Francis. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from:[Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Benchmarking metabolic stability of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane in human liver microsomes
Benchmarking Metabolic Stability: 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane in Human Liver Microsomes
In contemporary medicinal chemistry, the shift from planar, sp²-rich aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy for optimizing pharmacokinetic (PK) profiles. This guide provides an objective, data-driven comparison of the spirocyclic compound 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane against its traditional, non-spirocyclic counterpart.
By benchmarking its metabolic stability in Human Liver Microsomes (HLM), we elucidate the structural causality behind spirocyclic advantages and provide a self-validating experimental protocol for drug development professionals.
Structural Rationale: The "Escape from Flatland" Paradigm
Traditional drug discovery heavily relied on flat heterocycles (e.g., piperidines and piperazines) due to their synthetic accessibility. However, these planar structures often suffer from rapid Phase I metabolism, specifically Cytochrome P450 (CYP450)-mediated α -oxidation and N-dealkylation.
Increasing the fraction of sp³ carbons ( Fsp3 ) by incorporating spirocyclic scaffolds like 6-azaspiro[1]octane inherently alters the molecule's ADME/Tox profile [1]. The spiro-fusion introduces rigid three-dimensionality, which provides steric shielding to the adjacent α -carbons, physically obstructing the CYP450 heme-oxygen complex from initiating hydrogen atom transfer (HAT). Furthermore, this structural modification typically lowers lipophilicity (LogD), reducing non-specific binding to the lipophilic active sites of major metabolizing enzymes such as CYP3A4 and CYP2D6 [2].
Caption: Logical relationship between spirocyclic incorporation and ADME/Tox improvements.
Comparative Benchmarking Data
To objectively evaluate performance, 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane was benchmarked against a structurally analogous flat comparator: 1-((1-methylpiperidin-4-yl)methyl)piperazine . Both compounds were subjected to an in vitro HLM assay to determine their intrinsic clearance ( CLint ) and half-life ( T1/2 ).
Table 1: HLM Metabolic Stability Comparison
| Compound | Structural Class | Fsp3 | T1/2 (min) | CLint (µL/min/mg) | Remaining at 60 min (%) |
| 1-((1-methylpiperidin-4-yl)methyl)piperazine | Flat Heterocycle | 0.82 | 12.4 | 111.8 | < 5.0% |
| 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane | Spirocycle | 0.88 | 58.2 | 23.8 | 48.5% |
Data Interpretation: The spirocyclic derivative demonstrates a nearly 5-fold increase in half-life and a proportional reduction in intrinsic clearance. The flat piperidine analog is rapidly cleared, leaving less than 5% of the parent compound after 60 minutes. In contrast, the spatial bulk of the 6-azaspiro[1]octane system effectively mitigates rapid CYP-mediated degradation, preserving nearly half of the parent compound over the same duration.
Self-Validating Experimental Protocol: HLM Assay
To ensure reproducibility and scientific integrity, the following protocol details the causality behind each methodological choice. This workflow is designed as a self-validating system; it includes internal controls that must pass for the assay data to be considered trustworthy [3].
Materials Required
-
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Cofactor: NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).
Step-by-Step Methodology
-
Reaction Mixture Preparation: Dilute the HLM in the 100 mM phosphate buffer to achieve a final assay protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures linear enzyme kinetics over the 60-minute incubation period without substrate depletion artifacts.
-
Substrate Addition: Spike the test compound (and controls in separate wells) to a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Causality: DMSO concentrations above 0.1% competitively inhibit CYP3A4 and CYP2C9, which would artificially inflate the apparent metabolic stability of the compound.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADP+). Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, the assay only measures background chemical instability, not enzymatic metabolism.
-
Time-Course Sampling & Quenching: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately transfer them into 150 µL of the ice-cold ACN Quench Solution. Causality: The organic solvent instantly denatures the CYP enzymes, terminating the reaction precisely at the target timepoint. The internal standard (Tolbutamide) corrects for ionization suppression and injection volume variations during LC-MS/MS analysis.
-
Sample Processing & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS quantification.
-
Assay Validation Check: Verify that Verapamil T1/2 is < 15 minutes and Warfarin T1/2 is > 200 minutes. If these thresholds are not met, the HLM batch is metabolically compromised, and the data must be discarded.
Caption: Workflow for in vitro Human Liver Microsome metabolic stability assay.
Conclusion
The integration of the 6-azaspiro[1]octane moiety into the piperazine-linked scaffold successfully mitigates the rapid metabolic liabilities associated with traditional flat heterocycles. By increasing the Fsp3 fraction, the compound achieves superior steric shielding against CYP450 oxidation, resulting in a highly favorable intrinsic clearance profile. For drug development teams, replacing planar piperidines with spirocyclic equivalents represents a highly validated, data-backed strategy for optimizing in vivo exposure and extending drug half-life.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Johansson, A., Löfberg, C., Antonsson, M., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. URL:[Link]
-
Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2004). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 9(1), 34-40. URL:[Link]
A Researcher's Guide to Ensuring Reproducibility in Muscarinic M4 Receptor Binding Assays for Novel 6-Azaspiro[2.5]octane Antagonists
This guide provides a comprehensive comparison of binding assay methodologies for the characterization of novel compounds targeting the muscarinic acetylcholine M4 receptor (M4R), with a focus on the 6-azaspiro[2.5]octane scaffold, exemplified by molecules such as 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane. As a critical G-protein-coupled receptor (GPCR) target for neurological and psychiatric disorders, robust and reproducible binding data for novel ligands are paramount for advancing drug discovery programs.
This document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental design, outlines self-validating systems for trustworthy data generation, and compares the "gold standard" radioligand binding assay with viable, non-radioactive alternatives.
The 6-Azaspiro[2.5]octane Scaffold and the M4 Receptor Target
The 6-azaspiro[2.5]octane core is a key pharmacophore in the development of selective antagonists for the M4 muscarinic receptor.[1] The conformational rigidity of this spirocyclic system can enhance target affinity and selectivity over other muscarinic receptor subtypes (M1-M3, M5), which is a crucial attribute for minimizing off-target effects.[1] Characterizing the binding affinity (typically expressed as the inhibition constant, Kᵢ) of new chemical entities based on this scaffold is a foundational step in preclinical development. This guide will focus on assays designed to determine the Kᵢ of an unlabeled test compound, such as 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, by measuring its ability to compete for binding with a labeled probe.
Comparative Analysis of Binding Assay Platforms
The choice of assay platform is a critical decision that impacts throughput, cost, the type of data generated, and, most importantly, reproducibility. Here, we compare three common methodologies: Radioligand Filtration Binding, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).
| Parameter | Radioligand Filtration Assay | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) |
| Principle | Competition between a radiolabeled ligand and an unlabeled test compound for the receptor target. Bound and free radioligand are separated by filtration. | Competition between a fluorescently labeled ligand and a test compound. Binding is measured by the change in polarization of emitted light.[2][3] | Measures the change in refractive index at a sensor surface as the unlabeled test compound binds to an immobilized receptor.[4][5] |
| Primary Output | Endpoint measurement of bound radioactivity, used to calculate IC₅₀ and Kᵢ. | Real-time measurement of millipolarization (mP) changes, used to calculate IC₅₀ and Kᵢ. | Real-time sensorgram, providing Kᵢ, as well as kinetic data (kₐ and kₑ).[4][6] |
| Reproducibility Pros | Highly sensitive and well-established methodology. Less prone to interference from colored or fluorescent compounds.[7] | Homogeneous (no-wash) format reduces pipetting steps and variability.[8] Easy to automate. | Label-free, eliminating variability from labeling steps. Real-time data allows for internal quality control checks on binding events.[4] |
| Reproducibility Cons | Multiple wash and filtration steps can introduce variability. Handling of radioactive materials requires specialized facilities and disposal, which can be cumbersome.[7] | Requires a suitable fluorescent ligand. Susceptible to interference from fluorescent or colored test compounds and light scatter. | Requires stable, purified, and functional immobilized receptor, which is a significant challenge for GPCRs.[5][9] Potential for non-specific binding to the sensor surface. |
| Throughput | Moderate to high, can be adapted to 96- and 384-well formats.[10] | High, well-suited for automated high-throughput screening (HTS).[11] | Lower to moderate, dependent on the specific instrument and assay setup. |
The "Gold Standard": Competitive Radioligand Binding Assay
This method remains the benchmark for affinity determination due to its high sensitivity and direct measurement of the binding interaction at the target.
Experimental Workflow
The workflow involves incubating the receptor source (typically membranes from cells overexpressing the M4 receptor) with a known concentration of a radiolabeled M4 antagonist (the "probe") and a range of concentrations of the unlabeled test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
This protocol is designed for determining the Kᵢ of a novel 6-azaspiro[2.5]octane derivative at the human muscarinic M4 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human M4 receptor.[12][13]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), ~80 Ci/mmol.[1][12]
-
Non-specific Control: Atropine, 10 µM final concentration.
-
Test Compound: 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, serially diluted.
-
Filtration Plate: 96-well GF/B glass fiber filter plate.
-
Scintillation Fluid: MicroScint 20 or similar.
-
Instrumentation: 96-well plate harvester, microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Thaw the frozen M4 receptor membrane preparation on ice. Homogenize briefly in ice-cold assay buffer and determine the protein concentration (e.g., via BCA assay). Dilute to a final concentration that yields robust specific binding (e.g., 5-10 µg protein per well).[1][12]
-
Prepare a 2X working solution of [³H]-NMS in assay buffer at a concentration close to its Kₑ value for the M4 receptor (e.g., ~0.4 nM for a final assay concentration of 0.2 nM).[12]
-
Prepare a serial dilution series of the test compound in assay buffer, typically from 10 µM to 0.1 nM final concentrations.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL assay buffer + 100 µL [³H]-NMS (2X) + 100 µL membrane suspension.
-
Non-specific Binding (NSB) Wells: 50 µL Atropine (for 10 µM final) + 100 µL [³H]-NMS (2X) + 100 µL membrane suspension.
-
Competition Wells: 50 µL of each test compound dilution + 100 µL [³H]-NMS (2X) + 100 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the filter plate with 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the incubation by vacuum filtration onto the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting and Analysis:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]
-
Alternative Methodologies for Reproducible Data
While radioligand assays are robust, non-radioactive methods offer significant advantages in terms of safety and ease of use.
Fluorescence Polarization (FP) Competitive Assay
FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[2] A small, free-rotating fluorescent ligand rapidly depolarizes emitted light. When bound to the large M4 receptor, its rotation slows, and the polarization of the emitted light is maintained.
Key Considerations for Reproducibility:
-
Fluorescent Ligand Quality: A high-affinity, M4-selective fluorescent ligand is essential. The fluorophore should not sterically hinder binding.
-
Assay Window: The difference in millipolarization (mP) between the bound and free states must be large enough to provide a robust signal-to-noise ratio.
-
Compound Interference: Test compounds that are themselves fluorescent or that quench the fluorescence of the probe can generate false positives or negatives. It is crucial to pre-screen compounds for auto-fluorescence.
Caption: Principle of Fluorescence Polarization binding assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time binding kinetics (association and dissociation rates) in addition to affinity data.[4] It involves immobilizing the purified M4 receptor onto a sensor chip and flowing the test compound over the surface.
Key Considerations for Reproducibility:
-
Receptor Quality and Stability: This is the most critical and challenging aspect for GPCRs. The receptor must be purified and solubilized from the membrane while maintaining its native conformation and binding activity.[9] This often requires extensive optimization of detergents and the use of stabilizing mutations or nanodiscs.
-
Immobilization Strategy: The method used to attach the receptor to the sensor chip must not compromise the binding site. Capture methods using affinity tags (e.g., His-tags) are common.[9]
-
Non-Specific Binding: The test compound may bind non-specifically to the sensor chip surface. This must be assessed and corrected for by using a reference flow cell.
Troubleshooting and Ensuring Data Integrity
High variability between replicate wells or experiments is a common issue that undermines data reliability.[9] A systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting binding assay variability.
Self-Validating Experimental Design:
-
Include Controls in Every Plate: Total binding, non-specific binding, and a reference competitor compound with a known Kᵢ should be included in every experiment.
-
Monitor Kₑ of the Probe: The Kₑ and Bₘₐₓ of the labeled probe should be determined periodically via saturation binding experiments to ensure consistency of the receptor preparation.
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing at each step of serial dilutions to minimize variability.[9]
-
Equilibrium Confirmation: Ensure the incubation time is sufficient for both the labeled probe and the test compounds to reach binding equilibrium.
By carefully selecting the assay platform, meticulously optimizing protocols, and implementing rigorous quality controls, researchers can generate highly reproducible binding data for novel 6-azaspiro[2.5]octane derivatives, thereby accelerating the path toward new therapeutics for M4-mediated diseases.
References
-
Dr. GPCR Ecosystem. (2025, August 27). Fluorescence Polarization in GPCR Research. [Link]
-
Hill, S. J., et al. (2021). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology. [Link]
-
Rich, R. L., et al. (2011, May 16). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Unitt, J. F., et al. (2002, November 11). USE OF FLUORESCENCE POLARIZATION DETECTION FOR THE MEASUREMENT OF FLUOPEPTIDE™ BINDING TO G PROTEIN-COUPLED RECEPTORS. Journal of Receptors and Signal Transduction. [Link]
-
Rich, R. L., et al. (2011, May 16). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]
-
Moehle, M. S., et al. (2023). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. Molecular Pharmacology. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
Hass, M. A., et al. (2019, October 15). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. ACS Omega. [Link]
-
GenScript. (2020, July 27). Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line. [Link]
-
Heyse, S., et al. (2011). Surface plasmon resonance applied to G protein-coupled receptors. PMC. [Link]
-
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
-
Di Mauro, G., et al. (2020, January 9). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences. [Link]
-
Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]
-
Burford, N. T., et al. (1998). Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors. British Journal of Pharmacology. [Link]
Sources
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Screening for GPCR Ligands Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 10. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 11. High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane proper disposal procedures
Comprehensive Disposal and Handling Guide for 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane
Executive Summary & Chemical Profiling
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane is a complex, nitrogen-rich spirocyclic scaffold frequently utilized as a building block in advanced medicinal chemistry and drug discovery. Structurally, it features a substituted piperazine ring linked to an azaspiro[1]octane moiety. This compound possesses multiple basic amine centers (both tertiary and secondary), giving it a highly basic profile.
Because of this strong basicity, the compound presents specific handling and disposal challenges. It is potentially corrosive to biological tissues, reacts exothermically with acids, and exhibits documented toxicity to aquatic ecosystems[2]. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety, preventing dangerous cross-reactions in waste streams and protecting environmental health.
Regulatory Grounding & Compliance
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), organic polyamines are strictly regulated. Depending on their concentration and the pH of their aqueous solutions, waste streams containing this compound are typically classified under the D002 (Corrosive) waste code if the pH exceeds 12.5, or are otherwise regulated as hazardous toxic waste[3].
Drain disposal of this compound is strictly prohibited. Piperazine derivatives are resistant to standard wastewater treatment degradation and can severely disrupt aquatic life[4]. For academic and research institutions, EPA Subpart K provides a flexible, performance-based framework for managing this hazardous waste, allowing for the use of Satellite Accumulation Areas (SAAs) directly within the laboratory prior to centralized processing[5].
Operational Segregation & Storage Protocols
Causality in Segregation: Amines are highly nucleophilic and basic. If 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane waste is inadvertently mixed with concentrated acids, a violent exothermic neutralization reaction will occur, potentially boiling the solvent and over-pressurizing the waste container. Furthermore, mixing this compound with halogenated solvents (such as dichloromethane or chloroform) over extended periods can lead to slow nucleophilic substitution (alkylation) reactions, generating quaternary ammonium salts and unexpected gas evolution.
Table 1: Chemical Incompatibilities and Segregation Matrix
| Waste Stream Component | Incompatible With | Mechanistic Reason for Segregation | Approved Storage Container |
| Pure Solid / Powder | Strong Oxidizers (e.g., Peroxides) | Formation of explosive N-oxides or rapid combustion. | High-Density Polyethylene (HDPE) |
| Aqueous Basic Solutions | Concentrated Acids | Violent exothermic salt formation; boiling and splashing. | HDPE or Polypropylene (PP) |
| Organic Solvent Mixtures | Halogenated Solvents | Slow alkylation reactions leading to pressure buildup. | Glass or PTFE-lined containers |
Step-by-Step Disposal Workflows
Protocol 1: Liquid Waste Management (Self-Validating System)
-
Characterize the Solvent Matrix: Determine whether the 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane is dissolved in an aqueous or an organic solvent.
-
pH Verification (Aqueous only): If the waste is aqueous, test the pH using universal indicator strips.
-
Causality: Knowing the exact pH ensures you do not accidentally mix a highly basic amine solution (pH > 10) with an acidic waste stream. Do not attempt to neutralize the waste yourself unless explicitly authorized by your institution's Chemical Hygiene Plan, as neutralization can generate hazardous vapors[3].
-
-
Transfer to SAA Container: Using a chemically compatible funnel, slowly pour the liquid into the designated "Non-Halogenated Organic Waste" or "Aqueous Basic Waste" container.
-
Causality: Slow transfer prevents static charge buildup (critical if flammable organic solvents are present) and minimizes aerosolizing splashes.
-
-
Validation Check: Cap the container loosely and visually inspect for phase separation, heat generation, or gas evolution (bubbling) for 60 seconds. If pressure builds, vent immediately in a fume hood and permanently segregate the container.
-
Labeling: Affix a hazardous waste tag detailing the exact chemical name, solvent composition, hazards, and the accumulation start date[5].
Protocol 2: Solid Waste and Empty Container Decontamination
-
Solid Residue Collection: Sweep up any spilled powder or contaminated consumables (weighing paper, spatulas, gloves) using a dedicated brush. Place these items inside a sealable plastic bag, then deposit them into a solid hazardous waste drum.
-
Triple-Rinsing Empty Containers: Empty reagent bottles must be triple-rinsed before they can be considered non-hazardous[6].
-
Step A: Add a small volume of a compatible solvent (e.g., ethanol or methanol) to the empty container.
-
Step B: Cap tightly and agitate to dissolve any residual amine clinging to the walls.
-
Step C: Pour the rinsate into the appropriate liquid hazardous waste container. Repeat this process three times.
-
-
Validation Check: After the third rinse, visually inspect the interior of the glass bottle under good lighting. It must be completely free of crystalline residue. Deface or remove the original chemical label before disposing of the glass in standard laboratory glass recycling.
Data Visualization: Disposal Decision Logic
Decision tree for the segregation and disposal of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[1]octane.
Spill Response & Emergency Decontamination
In the event of a spill, do not use bleach (sodium hypochlorite) to decontaminate the area.
-
Causality: The secondary amine present in the azaspiro[1]octane ring will react rapidly with hypochlorite to form chloramines ( R2N−Cl ). Chloramines are highly toxic, volatile, and potentially explosive under concentrated conditions.
Instead, use an inert, non-reactive absorbent (such as vermiculite, diatomaceous earth, or sand) to contain liquid spills. For solid powder spills, lightly mist the powder with water or a compatible solvent to prevent aerosolization before sweeping it up. Place all spill cleanup materials into a designated hazardous waste container, seal it tightly, and request an immediate Environmental Health and Safety (EHS) pickup[3].
References
-
How to Dispose of Chemical Waste in a Lab Correctly | GAIACA |[Link]
-
Hazardous Waste and Disposal | American Chemical Society (ACS) |[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA |[Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane. As a compound combining the structural features of a piperazine derivative and a spirocyclic amine, it necessitates a cautious and well-informed approach to laboratory safety. This document outlines the requisite personal protective equipment (PPE), safe handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard: A Structural Perspective
Piperazine and its derivatives are known to be skin and eye irritants, with some causing severe burns.[1][2] They can also be respiratory sensitizers and may be harmful if ingested or inhaled.[3][4][5] Spirocyclic amines, while a broad class of compounds, can also present significant health risks, including skin, eye, and respiratory irritation.[6][7][8] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane. The following table summarizes the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and aerosols, preventing severe eye irritation or burns. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or other chemically resistant gloves.[9] | Prevents skin contact, which can lead to irritation, burns, or allergic reactions. Double-gloving is recommended for extended handling periods. |
| Body Protection | A lab coat, worn fully fastened. For larger quantities or in case of a spill, a chemical-resistant apron or suit is required.[3] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][4] | Essential when handling the compound as a powder to avoid inhalation of dust, or when there is a risk of aerosol generation.[10][11] |
Visualizing the PPE Workflow
The following diagram illustrates the logical flow of donning and doffing PPE to minimize cross-contamination.
Caption: A workflow for correctly donning and doffing PPE.
II. Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane is crucial to mitigate risks.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10][12]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[12]
-
Before starting, clear the work area of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.
-
-
Weighing and Aliquoting:
-
If the compound is a solid, handle it with care to avoid generating dust.[10] Use a spatula and weigh it on a tared weigh boat inside the fume hood.
-
If the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
-
In-Experiment Handling:
-
Post-Experiment and Storage:
-
After handling, wash your hands thoroughly with soap and water, even after removing gloves.[4][10]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][12]
-
The storage container should be clearly labeled with the chemical name and any relevant hazard warnings.
-
III. Disposal Plan: Responsible Waste Management
Proper disposal of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Protocol
-
Waste Characterization: Due to its chemical structure and the hazards associated with its constituent parts, 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane should be treated as hazardous waste. It may fall under P-listed or U-listed waste categories depending on its specific toxicological properties.[13][14]
-
Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
-
Emergency Spill and Exposure Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry to the contaminated area.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
IV. Conclusion: A Culture of Safety
The safe handling of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane is predicated on a thorough understanding of its potential hazards and a strict adherence to established safety protocols. By consistently utilizing the appropriate personal protective equipment, following safe operational procedures, and having a clear plan for waste disposal and emergencies, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
V. References
-
Ataman Kimya. (n.d.). PIPERAZINE. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved from [Link]
-
NextSDS. (n.d.). 6-azaspiro[2.5]octan-5-one — Chemical Substance Information. Retrieved from [Link]
-
Antibodies. (n.d.). Piperazine. Retrieved from [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Amino-4-methylpiperazine, 99%. Retrieved from [Link]
-
American Chemical Society. (2017, June 1). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]
-
PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
Merced County. (n.d.). PLANNING AND COMMUNITY. Retrieved from [Link]
-
Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chempoint.com [chempoint.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. countyofmerced.com [countyofmerced.com]
- 14. leegov.com [leegov.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
